5-Bromo-4,6-dichloropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLHHTTZTSYHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071748 | |
| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68797-61-5 | |
| Record name | 5-Bromo-4,6-dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68797-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
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| Record name | Pyrimidine, 5-bromo-4,6-dichloro- | |
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| Record name | 5-bromo-4,6-dichloropyrimidine | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 68797-61-5
This technical guide provides a comprehensive overview of 5-Bromo-4,6-dichloropyrimidine, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of targeted therapeutics, particularly in the context of endothelin receptor antagonism and kinase inhibition.
Physicochemical Properties
This compound is a halogenated pyrimidine derivative with the chemical formula C₄HBrCl₂N₂.[1] Its structure, featuring three reactive halogen substituents, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential chemical modifications.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 68797-61-5 | [1] |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 75-76 °C | [1] |
| Boiling Point | 294.6 ± 35.0 °C at 760 mmHg | [1] |
| Density | 2.0 ± 0.1 g/cm³ | [1] |
| SMILES | Clc1ncnc(Cl)c1Br | [2] |
| InChI Key | BKLHHTTZTSYHBV-UHFFFAOYSA-N | [1] |
Synthesis and Reactions
Experimental Protocol: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine
A closely related and well-documented synthesis is that of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the production of the drug Macitentan.[3][4][5][6][7] This multi-step synthesis provides valuable insight into the chemistry of the 4,6-dichloropyrimidine core.
Materials:
-
p-bromophenylacetic acid
-
Methanol
-
Solid acid catalyst (e.g., sulfated zirconia)
-
Dimethyl carbonate
-
Sodium methoxide
-
Formamidine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-dimethylaniline
Procedure:
-
Esterification: p-bromophenylacetic acid is esterified with methanol in the presence of a solid acid catalyst to yield methyl p-bromophenylacetate.[3]
-
Condensation: The resulting ester is then reacted with dimethyl carbonate in the presence of sodium methoxide to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester.
-
Cyclization: The malonic ester derivative is cyclized with formamidine hydrochloride to produce 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.[3]
-
Chlorination: The dihydroxypyrimidine is chlorinated using a mixture of phosphorus oxychloride, toluene, and N,N-dimethylaniline to yield the final product, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[6]
Key Reactions: Suzuki-Miyaura Coupling
The bromine atom at the 5-position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (or a derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 5-bromopyrimidine derivative, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.
Applications in Drug Development
This compound and its derivatives are pivotal intermediates in the synthesis of pharmacologically active molecules, most notably endothelin receptor antagonists and various kinase inhibitors.
Endothelin Receptor Antagonism and Macitentan
A derivative of this compound is a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[8] Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETₐ and ETₑ.[1] In PAH, elevated levels of ET-1 contribute to vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan acts by blocking both ETₐ and ETₑ receptors, thereby inhibiting the detrimental effects of ET-1.[1][9]
Kinase Inhibition
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of various kinase inhibitors.[10] Pyrimidine derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Derivatives of this compound can be synthesized to target specific kinases involved in oncogenic signaling pathways, such as Aurora kinases, Src kinase, and cyclin-dependent kinases (CDKs).[11][12][13]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, making it an ideal starting material for the construction of complex molecules targeting important biological pathways. The successful development of drugs like Macitentan and the broad potential of pyrimidine-based kinase inhibitors underscore the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the field.
References
- 1. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 8. Macitentan: An important addition to the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-4,6-dichloropyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors and other therapeutic agents.
Core Properties and Data
This compound is a halogenated pyrimidine derivative. The presence of two reactive chlorine atoms at positions 4 and 6, along with a bromine atom at position 5, offers multiple reaction sites for synthetic elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 227.87 g/mol | [1][2] |
| Molecular Formula | C₄HBrCl₂N₂ | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 68797-61-5 | [1][2] |
| Physical State | Solid | [3] |
| Melting Point | 77-81 °C | [3] |
| Purity | Typically ≥97% | [2] |
| SMILES | C1=NC(=C(C(=N1)Cl)Br)Cl | [1] |
| InChIKey | BKLHHTTZTSYHBV-UHFFFAOYSA-N | [1] |
Synthetic Utility and Experimental Protocols
The reactivity of the chlorine atoms on the pyrimidine ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Generally, the chlorine at the C4 position is more reactive than the one at C2 or C6, allowing for sequential and site-selective modifications. This versatility is crucial in the construction of diverse molecular libraries for drug discovery. Pyrimidine-based scaffolds are central to numerous FDA-approved kinase inhibitors, where they often act as hinge-binding motifs that mimic the adenine ring of ATP.[4][5][6][7]
This protocol describes a representative method for the synthesis of dichloropyrimidine derivatives from a uracil precursor, a common route for this class of compounds. The procedure involves the chlorination of 5-bromouracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Objective: To synthesize this compound via chlorination of 5-bromouracil.
Materials:
-
5-Bromouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as catalyst, optional)
-
Toluene (or other high-boiling inert solvent)
-
Ice water
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) for neutralization
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Standard reflux and extraction glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1.0 equivalent). Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, ~5-10 equivalents). A small amount of N,N-dimethylaniline (catalytic) can be added to facilitate the reaction.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of crushed ice/ice water with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated solution of potassium carbonate (K₂CO₃) or a solution of sodium hydroxide (NaOH) to the aqueous mixture until the pH is neutral to slightly basic (pH 7-9).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final this compound.
Visualizations: Synthetic Workflow and Biological Context
This compound is a versatile scaffold for building complex molecules. The differential reactivity of the halogen atoms allows for a stepwise synthetic strategy, as illustrated below. This workflow is fundamental in creating libraries of compounds for screening in drug discovery programs.
Caption: Synthetic workflow for a kinase inhibitor using this compound.
Many kinase inhibitors developed from pyrimidine scaffolds target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling required for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a representative kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a bromine atom on the pyrimidine ring, make it a valuable precursor for the synthesis of a wide range of functionalized pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic data of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| CAS Number | 68797-61-5 | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 77°C to 81°C | [5] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (Computed) | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis
Proposed Synthesis of this compound
The synthesis involves the chlorination of 5-bromobarbituric acid using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted)
Materials:
-
5-Bromobarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
-
Base (e.g., N,N-diisopropylethylamine)
Procedure:
-
To a stirred suspension of 5-bromobarbituric acid in an inert solvent such as toluene, add N,N-diisopropylethylamine.
-
Slowly add phosphorus oxychloride to the mixture at a controlled temperature.
-
Heat the reaction mixture to reflux (approximately 105°C-110°C) and maintain for several hours until the reaction is complete, monitoring by a suitable technique like TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of three electron-withdrawing halogen substituents. The chlorine atoms at the C4 and C6 positions are the most susceptible to nucleophilic aromatic substitution (SNAr) due to activation by the adjacent ring nitrogen atoms. The bromine atom at the C5 position is generally less reactive towards nucleophilic attack.
Caption: Nucleophilic substitution on this compound.
Nucleophilic Aromatic Substitution (SNAr)
A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms at the C4 and C6 positions. The reaction can often be controlled to achieve mono- or di-substitution by adjusting the reaction conditions, such as temperature, stoichiometry of the nucleophile, and the presence of a base.
Experimental Protocol for Nucleophilic Aromatic Substitution (General)
Materials:
-
4,6-Dichloropyrimidine (as a representative substrate)
-
n-Butylamine (as a representative nucleophile)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction flask, dissolve 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL).[6]
-
Add n-butylamine (2.2 mmol) and potassium carbonate (2.5 mmol) to the solution.[6]
-
Stir the reaction mixture at 80°C for 4-6 hours.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[6]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain the substituted pyrimidine.[6]
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available. Therefore, the following data is predicted based on the analysis of the closely related compound, 4,6-dichloropyrimidine, and general principles of spectroscopy.
1H NMR Spectroscopy
The 1H NMR spectrum of this compound is expected to show a single singlet in the downfield region corresponding to the proton at the C2 position. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the halogens.
| Predicted 1H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.9 | Singlet |
Note: The predicted chemical shift is based on the data for 4,6-dichloropyrimidine, which shows a signal for H-2 at approximately 8.82 ppm.[4] The presence of the bromine at C5 is expected to cause a slight downfield shift.
13C NMR Spectroscopy
The 13C NMR spectrum is predicted to show three distinct signals for the three carbon atoms in the pyrimidine ring. The carbons attached to the chlorine atoms (C4 and C6) are expected to be the most downfield, followed by the carbon at the C2 position. The carbon bearing the bromine atom (C5) will be the most upfield of the ring carbons.
| Predicted 13C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-4, C-6 |
| ~155 | C-2 |
| ~118 | C-5 |
Note: These predictions are based on the known chemical shifts of 4,6-dichloropyrimidine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds.
| Predicted IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Weak | C-H stretching (aromatic) |
| 1550-1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |
| 1400-1500 | Medium-Strong | Pyrimidine ring vibrations |
| 1000-1200 | Strong | C-Cl stretching |
| 600-800 | Medium-Strong | C-Br stretching |
Note: The predicted IR data is based on the analysis of similar halogenated pyrimidines.
Mass Spectrometry
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion. Fragmentation may involve the loss of halogen atoms and the cleavage of the pyrimidine ring.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 226, 228, 230, 232 | Molecular ion cluster [M]⁺ |
| 191, 193, 195 | [M - Cl]⁺ |
| 147, 149 | [M - Br]⁺ |
Note: The fragmentation pattern is a prediction based on common fragmentation pathways for halogenated aromatic compounds.
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of polysubstituted pyrimidines. The ability to selectively functionalize the C4 and C6 positions through nucleophilic substitution allows for the creation of diverse chemical libraries. These libraries can be screened for various biological activities, making this compound a key starting material in the discovery of new therapeutic agents, particularly in the fields of oncology and virology. The pyrimidine scaffold is a common feature in many approved drugs, and derivatives of this compound could serve as novel cores for the development of next-generation pharmaceuticals.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly functionalized pyrimidine derivative with significant potential as a building block in organic synthesis. Its reactivity, characterized by the susceptibility of the C4 and C6 positions to nucleophilic attack, allows for the straightforward introduction of various substituents. While experimental data for some of its properties are limited, this guide provides a comprehensive overview based on available information and predictions from closely related compounds. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.
References
- 1. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]
- 2. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 146533-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
Technical Guide: Spectral Analysis of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-4,6-dichloropyrimidine (CAS No: 68797-61-5), a key intermediate in synthetic organic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions, data from analogous structures, and generalized experimental protocols to serve as a robust resource for researchers.
Compound Overview
This compound is a halogenated heterocyclic compound. Its structure, featuring a pyrimidine ring substituted with one bromine and two chlorine atoms, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Accurate spectral analysis is crucial for confirming its identity and purity during synthesis and subsequent reactions.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄HBrCl₂N₂ |
| Molecular Weight | 227.87 g/mol |
| Monoisotopic Mass | 225.87002 Da |
| IUPAC Name | This compound |
| SMILES | C1=NC(=C(C(=N1)Cl)Br)Cl |
| InChIKey | BKLHHTTZTSYHBV-UHFFFAOYSA-N |
Spectral Data (Predicted and Theoretical)
The following tables present the predicted and theoretical spectral data for this compound.
¹H NMR Spectroscopy Data
The structure contains a single proton on the pyrimidine ring (at position C2). Therefore, the proton-decoupled ¹H NMR spectrum is expected to show a single, sharp signal.
| Predicted Chemical Shift (δ) | Multiplicity | Assignment |
| ~8.9 - 9.2 ppm | Singlet (s) | H-2 |
Note: The chemical shift is an estimate based on analogous dichloropyrimidine and bromopyrimidine structures and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy Data
Predicted ¹³C NMR chemical shifts are provided below. The pyrimidine ring carbons are significantly influenced by the electronegative nitrogen and halogen substituents.
| Predicted Chemical Shift (δ) | Assignment |
| ~161.5 ppm | C-4 / C-6 |
| ~158.2 ppm | C-2 |
| ~118.0 ppm | C-5 |
Note: These values are generated from spectral prediction algorithms and should be used as a reference for experimental verification.
Mass Spectrometry Data
The mass spectrum is distinguished by a complex isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes.
| Feature | Description |
| Molecular Ion (M⁺) | A cluster of peaks will be observed around m/z 226, 228, 230, and 232. |
| Isotopic Pattern | The presence of one bromine and two chlorine atoms will create a characteristic M⁺, M+2, M+4, and M+6 pattern. The most intense peak in the cluster will correspond to the ion containing one ⁷⁹Br and two ³⁵Cl isotopes. The relative intensities can be calculated based on isotopic abundances. |
| Key Fragments | Fragmentation may involve the loss of Cl (M-35/37), Br (M-79/81), or HCN (M-27). |
Infrared (IR) Spectroscopy Data
The theoretical IR absorption bands for this compound are based on the characteristic frequencies for its functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Mode |
| 3100 - 3000 cm⁻¹ | Aromatic C-H Stretch |
| 1600 - 1550 cm⁻¹ | C=N Ring Stretching |
| 1500 - 1400 cm⁻¹ | C=C Ring Stretching |
| 850 - 750 cm⁻¹ | C-Cl Stretch |
| 700 - 600 cm⁻¹ | C-Br Stretch |
Experimental Protocols
The following sections provide detailed, representative methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh approximately 10-15 mg of this compound for ¹H NMR, or 25-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.
-
Number of Scans (NS) : 8-16 scans, depending on sample concentration.
-
Spectral Width : 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : Operating at a ¹³C frequency of 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Pulse Sequence : Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans (NS) : 256-1024 scans, as ¹³C has low natural abundance.
-
Spectral Width : 0-200 ppm.
-
-
Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the internal standard (TMS).
-
Mass Spectrometry (MS)
This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation :
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Parameters :
-
GC Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Carrier Gas : Helium at a constant flow rate of ~1 mL/min.
-
Injection : 1 µL of the sample solution is injected in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
-
MS Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 40-400.
-
MS Transfer Line Temperature : 280 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol outlines the analysis of a solid sample using the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation :
-
Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan : Record a background spectrum of the empty sample chamber or a blank KBr pellet to subtract atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Scan : Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Visualizations
The following diagrams illustrate the compound's structure and a generalized workflow for its spectral analysis.
Caption: Chemical structure of this compound.
Caption: Generalized workflow for spectral analysis.
References
An In-depth Technical Guide to the NMR Analysis of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 5-bromo-4,6-dichloropyrimidine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines predicted NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and serve as a valuable reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Solvent |
| H-2 | ~8.7 - 9.0 | Singlet | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~158 - 162 |
| C-4/C-6 | ~160 - 164 |
| C-5 | ~115 - 120 |
Note: The ¹³C chemical shifts are estimated based on known data for similar pyrimidine derivatives. The signals for C-4 and C-6 are expected to be equivalent due to the molecule's symmetry.
Experimental Protocols
A meticulous experimental setup is crucial for obtaining high-quality NMR spectra, especially for halogenated compounds which can have longer relaxation times.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for halogenated organic molecules due to its good dissolving power and relatively simple residual solvent peak. Other potential deuterated solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Spectrometer Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 5-10 seconds. Halogenated compounds can have longer T1 relaxation times, so a longer delay is recommended for accurate integration.
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.
-
Protocol 3: Acquisition of ¹³C{¹H} NMR Spectrum
-
Spectrometer Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shim settings from the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 10-20 seconds. Quaternary carbons and carbons bonded to halogens often have very long relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C and potentially long relaxation times, a higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
NMR Analysis Workflow
The following diagram illustrates a logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
This comprehensive guide provides researchers and drug development professionals with the necessary information to perform and interpret the NMR analysis of this compound. By following the detailed protocols and utilizing the predicted spectral data, scientists can confidently characterize this important chemical intermediate.
In-Depth Technical Guide on the Mass Spectrometry of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry data for 5-Bromo-4,6-dichloropyrimidine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of public experimental mass spectra for this specific compound, this guide combines theoretical predictions based on established principles of mass spectrometry with available data from its isomer, 5-Bromo-2,4-dichloropyrimidine, to present a comprehensive analytical profile.
Physicochemical Properties and Isotopic Distribution
This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂. Its molecular structure significantly influences its mass spectrometric behavior, particularly the isotopic pattern of the molecular ion.
| Property | Value | Reference |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| Exact Mass | 225.87002 Da | [1] |
| Monoisotopic Mass | 225.87002 Da | [1] |
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) results in a characteristic and complex isotopic cluster for the molecular ion. The theoretical distribution for the [M]⁺˙ ion cluster is presented below.
| Ion | m/z (Nominal) | Relative Abundance (Approx.) |
| [C₄H⁷⁹Br³⁵Cl₂N₂]⁺˙ | 226 | 75% |
| [C₄H⁸¹Br³⁵Cl₂N₂]⁺˙ / [C₄H⁷⁹Br³⁵Cl³⁷ClN₂]⁺˙ | 228 | 100% (Base Peak) |
| [C₄H⁸¹Br³⁵Cl³⁷ClN₂]⁺˙ / [C₄H⁷⁹Br³⁷Cl₂N₂]⁺˙ | 230 | 50% |
| [C₄H⁸¹Br³⁷Cl₂N₂]⁺˙ | 232 | 8% |
Note: The relative abundances are calculated based on the natural isotopic abundances of bromine and chlorine.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation
Predicted Major Fragment Ions:
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 226, 228, 230, 232 | [C₄HBrCl₂N₂]⁺˙ (Molecular Ion Cluster) | Initial ionization of the molecule. |
| 191, 193, 195 | [C₄HBrClN₂]⁺ | Loss of a chlorine radical (·Cl). |
| 147, 149 | [C₄HClN₂]⁺˙ | Loss of a bromine radical (·Br). |
| 112 | [C₄HClN]⁺ | Loss of ·Br and HCN. |
| 85 | [C₃HCl]⁺˙ | Ring cleavage and loss of N₂ and Br·. |
Note: The m/z values for fragments containing bromine and/or chlorine will also exhibit characteristic isotopic patterns.
Experimental Protocols
A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is suitable for the analysis of this compound. The following is a representative methodology based on common practices for similar halogenated compounds.
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizations
Logical Workflow for Mass Spectrometry Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
References
An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-4,6-dichloropyrimidine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes information from structurally related pyrimidine derivatives and established spectroscopic principles to predict the characteristic vibrational modes. It also outlines a comprehensive experimental protocol for acquiring an FT-IR spectrum of a solid sample such as this compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by vibrations of the pyrimidine ring and the stretching and bending modes of its substituents. The predicted spectral data, based on the analysis of similar compounds like 4,6-dichloropyrimidine and 5-bromopyrimidine, are summarized in Table 1.[1][2][3] The primary regions of interest include the aromatic C-H stretching, C=N and C=C ring stretching, and the C-Cl and C-Br stretching vibrations.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch |
| 1600 - 1500 | Medium - Strong | C=N and C=C Aromatic Ring Stretching |
| 1500 - 1400 | Medium | C=C Aromatic Ring Stretching |
| 1300 - 1000 | Medium - Strong | In-plane C-H Bending and Ring Vibrations |
| 900 - 675 | Strong | Out-of-plane C-H Bending ("oop") |
| 850 - 550 | Strong | C-Cl Stretching[4][5] |
| 690 - 515 | Medium - Strong | C-Br Stretching[4] |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.
Experimental Protocol for FT-IR Analysis
This section details a standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond, zinc selenide) or a hydraulic press for KBr pellet preparation.
-
Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), dried
-
Suitable solvent for cleaning (e.g., isopropanol, acetone)
-
Mortar and pestle (agate or mullite)
-
Spatula
-
Safety glasses and gloves
-
Sample Preparation
The ATR method is often preferred for its simplicity and minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum.
This traditional method involves dispersing the solid sample in a KBr matrix.
-
Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a fine, uniform powder to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.
Data Acquisition and Processing
-
Spectral Range: Scan the sample over a typical mid-IR range of 4000 to 400 cm⁻¹.
-
Resolution: Set the spectral resolution to 4 cm⁻¹ for routine analysis.
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
Processing: The acquired spectrum should be baseline-corrected and may be normalized for comparison.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.
Caption: Workflow for FT-IR Spectral Analysis.
Interpretation of Key Vibrational Modes
-
Aromatic C-H Stretch: The weak to medium intensity bands expected between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the pyrimidine ring.
-
Ring Stretching (C=N and C=C): The region from 1600 to 1400 cm⁻¹ will contain several bands of medium to strong intensity corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine ring. These are often complex and coupled vibrations.
-
C-H Bending: In-plane C-H bending vibrations typically appear in the 1300 to 1000 cm⁻¹ region, while the strong out-of-plane C-H bending modes are expected between 900 and 675 cm⁻¹.
-
C-Cl and C-Br Stretching: The strong absorptions due to the C-Cl stretching vibrations are anticipated in the 850-550 cm⁻¹ range.[4][5] The C-Br stretching vibration is expected to appear at a lower frequency, typically between 690 and 515 cm⁻¹, due to the larger mass of the bromine atom.[4] The bands for C-Cl and C-Br may overlap in the fingerprint region.
This guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound and a detailed protocol for its experimental determination. For definitive structural elucidation, it is recommended to correlate the FT-IR data with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
5-Bromo-4,6-dichloropyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 5-Bromo-4,6-dichloropyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize substituted pyrimidines as building blocks in the synthesis of novel therapeutic agents. This document presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes a key signaling pathway where derivatives of similar compounds play a crucial role.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| Melting Point | 77-81 °C | Thermo Scientific Alfa Aesar |
| Physical Appearance | Solid | Thermo Scientific Alfa Aesar |
| CAS Number | 68797-61-5 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=NC(=C(C(=N1)Cl)Br)Cl | [1] |
| InChI | InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H | [1] |
| XLogP3-AA (Computed) | 2.8 | [1] |
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the key physicochemical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the solid.[2]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[2]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).
-
The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2°C).
Boiling Point Determination (for solids, by distillation under reduced pressure)
While this compound is a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] For solids or high-boiling liquids, this is often determined under reduced pressure to prevent decomposition. The capillary method is a common micro-scale technique.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or heating block
-
Vacuum source and manometer
Procedure:
-
Place a small amount of this compound into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer and place the assembly in a heating bath.
-
Connect the apparatus to a vacuum source and reduce the pressure to the desired level, recording the pressure from the manometer.
-
Begin heating the bath slowly and observe the capillary tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4]
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification, and formulation.
Principle: The solubility of a solid in a solvent is determined by observing the amount of solute that can dissolve in a given volume of solvent at a specific temperature to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer or stirring rod
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
Procedure:
-
Place approximately 10 mg of this compound into a small test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.
-
Observe the mixture. If the solid completely dissolves, it is considered "soluble" in that solvent.
-
If the solid does not dissolve, the sample is "insoluble." If some but not all of the solid dissolves, it can be classified as "partially soluble."
-
For water solubility, the pH of the resulting solution can be tested with pH paper to indicate if the compound is acidic or basic.[5]
-
Repeat this procedure for a range of solvents from polar to non-polar to establish a solubility profile.
Biological Relevance and Signaling Pathway
While this compound is primarily a synthetic intermediate, it is structurally related to key components used in the synthesis of pharmacologically active molecules. For instance, the structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is a crucial intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist. Macitentan is used in the treatment of pulmonary arterial hypertension. Therefore, understanding the endothelin signaling pathway provides context for the application of such pyrimidine derivatives in drug discovery.
The following diagram illustrates the simplified endothelin signaling pathway and the mechanism of action of a dual endothelin receptor antagonist like Macitentan.
Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of a dual antagonist.
References
- 1. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. youtube.com [youtube.com]
The Reactivity Profile of 5-Bromo-4,6-dichloropyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-4,6-dichloropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive chloro groups at the C4 and C6 positions and a less reactive bromo group at the C5 position, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This document summarizes key reactivity principles, provides detailed experimental protocols for seminal transformations, and presents quantitative data to inform synthetic planning.
Core Reactivity Principles
The reactivity of the this compound core is governed by the electron-deficient nature of the pyrimidine ring and the distinct electronic and steric environments of the halogen substituents. The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms susceptible to nucleophilic attack.
Regioselectivity:
The general order of reactivity for the halogen atoms in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is:
C4/C6-Cl > C5-Br
The chloro groups at the C4 and C6 positions are significantly more activated by the adjacent ring nitrogens, making them the primary sites for substitution. The bromo group at the C5 position is considerably less reactive due to its position between the two chloro-substituted carbons and the lack of direct activation by a ring nitrogen. This differential reactivity is a key feature that enables selective and stepwise functionalization of the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a facile process on the electron-deficient this compound ring. The reaction typically proceeds with high regioselectivity at the C4 or C6 position.
Reaction with Amine Nucleophiles
The reaction of this compound with amine nucleophiles is a common method for the introduction of nitrogen-containing substituents. The reaction generally proceeds under basic conditions, with the amine acting as the nucleophile.
General Reaction Scheme:
Caption: General workflow for the SNAr reaction of this compound with amines.
Quantitative Data for SNAr with Amines
While specific data for this compound is limited, data from analogous dichloropyrimidines provides insight into expected reactivity and yields.
| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 4,6-Dichloropyrimidine | Adamantylalkylamine | K₂CO₃ | DMF | 140 | - | 4-Adamantylalkylamino-6-chloropyrimidine | 60-99 |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | - | Ethanol | RT | - | 4-Amino-6-substituted-aminopyrimidine-5-carbaldehyde | Moderate |
Experimental Protocol: General Procedure for SNAr with Amines
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or ethanol) is added the amine nucleophile (1.0-1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv or DIPEA, 2.0 equiv).
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to 140 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-5-bromo-6-chloropyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the this compound scaffold. The reactivity of the halogen atoms follows the general trend of C-Cl (at C4/C6) being more reactive than C-Br (at C5) in many standard cross-coupling reactions, allowing for selective functionalization.
Caption: Overview of key palladium-catalyzed cross-coupling reactions on this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction is expected to proceed selectively at one of the chloro positions (C4 or C6).
Data from the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates the feasibility and expected yields for this transformation.
| Starting Material | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 68 |
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the aryl- or vinylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is expected to be regioselective for the C4/C6 chloro positions.
Yields for the Buchwald-Hartwig amination of related dichloropyrimidines are generally good to excellent.
| Starting Material | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | - | 85 (C4-amination) |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 75-98 |
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Stille Coupling
The Stille coupling provides an alternative method for C-C bond formation using organostannane reagents. The reaction is known for its tolerance of a wide range of functional groups.
Specific data for this compound is scarce, but general Stille reactions on aryl halides proceed with good yields.
| Starting Material | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ (5) | THF | 60 | 12 | 87 |
| Aryl Iodide | Alkynylstannane | PdCl₂(PPh₃)₂ (2) | Toluene | 80 | 6 | 92 |
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional additive such as CuI.
-
Add an anhydrous, degassed solvent (e.g., THF, toluene, or DMF).
-
Add the organostannane reagent (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Biological Context and Signaling Pathways
Currently, there is no specific information available in the public domain directly linking this compound to any particular signaling pathway. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and anticancer drugs.[1][2] The functionalization of the this compound core through the reactions described in this guide provides a pathway to novel derivatives that could be screened for a wide range of biological activities.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. The distinct reactivity of its halogen substituents allows for controlled and regioselective modifications through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity profile and offers practical experimental protocols to aid researchers in the design and execution of synthetic strategies targeting novel compounds for drug discovery and materials science. Further exploration of the reactivity of this scaffold is warranted to fully exploit its synthetic potential.
References
An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 5-Bromo-4,6-dichloropyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, general solubility considerations for pyrimidine derivatives, and its application in chemical synthesis.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄HBrCl₂N₂ | [1] |
| Molecular Weight | 227.87 g/mol | [1] |
| CAS Number | 68797-61-5 | [1] |
| Appearance | Solid | General Chemical Supplier Information |
| Melting Point | 77-81 °C | General Chemical Supplier Information |
| XLogP3-AA | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The positive XLogP3-AA value indicates a preference for lipophilic environments over hydrophilic ones, supporting the prediction of low water solubility.
Solubility Information and Considerations
Direct, quantitative solubility data for this compound in common organic and inorganic solvents is not extensively reported in the available literature. However, general principles of solubility for pyrimidine derivatives can be applied. The solubility of such compounds is influenced by factors including the polarity of the solvent, temperature, and the presence of specific functional groups.[2][3][4]
For pyrimidine derivatives, solubility generally increases with temperature.[2][3] Studies on similar compounds have utilized solvents such as chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate, suggesting that this compound is likely to exhibit some degree of solubility in these common organic solvents.[2]
Experimental Protocol for Solubility Determination
While a specific protocol for this compound is not available, a general gravimetric method for determining the solubility of pyrimidine derivatives can be adapted.[2] This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or vial
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, allow the solution to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to remove any suspended particles.
-
Transfer the filtered solution to a pre-weighed evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.
-
Weigh the evaporating dish with the dried solute.
-
Calculate the solubility as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/100mL).
The following diagram illustrates a generalized workflow for this solubility determination.
Application in Chemical Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. Its di-chloro substitutions provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The bromo substituent can also participate in cross-coupling reactions.
A representative synthetic pathway involving a similar dichloropyrimidine derivative, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is the synthesis of Macitentan, an endothelin receptor antagonist.[5] This synthesis highlights the utility of the dichloropyrimidine core in building complex drug molecules.
The following diagram illustrates a simplified, conceptual workflow for the use of a dichloropyrimidine derivative in a synthetic route.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available literature, its physicochemical properties suggest low aqueous solubility and higher solubility in organic solvents. The provided general experimental protocol can be adapted for its precise determination. The utility of the dichloropyrimidine scaffold in the synthesis of complex organic molecules is well-established, positioning this compound as a valuable building block for researchers in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its solubility profile.
References
- 1. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4,6-dichloropyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its trifunctional nature, featuring two reactive chlorine atoms and one bromine atom on the pyrimidine core, allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its emerging role in the design of kinase inhibitors for cancer therapy.
Chemical Structure and Properties
This compound possesses a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a bromine atom at position 5. The presence of these electron-withdrawing halogen atoms significantly influences the electronic properties and reactivity of the pyrimidine core.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 68797-61-5 |
| Molecular Formula | C₄HBrCl₂N₂ |
| Molecular Weight | 227.87 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-76 °C |
| Boiling Point | 294.6 °C at 760 mmHg |
| IUPAC Name | This compound |
Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyrimidine (Analogous Procedure)
Disclaimer: The following protocol is for the synthesis of the isomeric 5-bromo-2,4-dichloropyrimidine and is provided as a representative example. Reaction conditions for this compound may require optimization.
Materials:
-
5-Bromouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of 5-bromouracil in toluene, add N,N-diisopropylethylamine.
-
Cool the mixture in an ice bath and add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Separate the organic layer and wash the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-bromo-2,4-dichloropyrimidine.
Spectral Data (for the analogous 5-Bromo-2,4-dichloropyrimidine)
Note: Specific NMR data for this compound is not currently available in the public domain. The following data is for the isomeric 5-bromo-2,4-dichloropyrimidine and is provided for illustrative purposes. The chemical shifts for this compound are expected to be different.
Table 2: Representative ¹H and ¹³C NMR Data for 5-Bromo-2,4-dichloropyrimidine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ~8.7 | s |
| ¹³C NMR | ~160 (C-Cl) | s |
| ~158 (C-Cl) | s | |
| ~155 (C-H) | d | |
| ~115 (C-Br) | s |
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the differential reactivity of its halogen substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols. Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at position 5 is more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This regioselectivity enables the introduction of carbon-based substituents at the C5 position while leaving the chloro groups available for subsequent functionalization.
This differential reactivity makes this compound a valuable precursor for the synthesis of highly substituted pyrimidine derivatives.
Caption: Logical relationship of reactivity for this compound.
Applications in Drug Discovery: Kinase Inhibitors
Pyrimidine-based scaffolds are prevalent in medicinal chemistry, particularly in the design of kinase inhibitors. The pyrimidine core can mimic the purine ring of ATP, allowing these molecules to act as competitive inhibitors in the ATP-binding pocket of kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
While specific drugs derived from this compound are not yet on the market, its structural motifs are found in numerous kinase inhibitors. For instance, substituted pyrimidines are key components of several approved drugs that target Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK6, which are crucial regulators of the cell cycle.[1]
Signaling Pathway: The CDK4/6-Rb Pathway in Cancer
In many cancers, the CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation. CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Rb protein. Phosphorylated Rb releases the transcription factor E2F, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibitors of CDK4/6 can block this phosphorylation event, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell division.[2][3][4]
Caption: Simplified CDK4/6-Rb signaling pathway and the point of inhibition.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its distinct reactivity at the C4/C6 and C5 positions allows for the strategic and controlled synthesis of complex, polysubstituted pyrimidine derivatives. The relevance of the pyrimidine scaffold in clinically approved kinase inhibitors underscores the importance of intermediates like this compound in the ongoing development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and applications of this versatile compound is warranted to fully explore its potential in drug discovery and materials science.
References
Methodological & Application
Synthesis Protocol for 5-Bromo-4,6-dichloropyrimidine: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 5-Bromo-4,6-dichloropyrimidine, a key intermediate for researchers, scientists, and professionals in drug development. The following sections outline a robust two-step synthetic pathway, including comprehensive experimental procedures, quantitative data, and process visualizations.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the bromo and chloro substituents offer versatile handles for further chemical modifications through cross-coupling reactions and nucleophilic substitutions. This protocol details a reliable synthesis route starting from 4,6-dihydroxypyrimidine.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic bromination of 4,6-dihydroxypyrimidine at the C-5 position to yield 5-bromo-4,6-dihydroxypyrimidine. The subsequent step is the chlorination of the dihydroxy intermediate using a suitable chlorinating agent to afford the final product.
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-4,6-dihydroxypyrimidine
This procedure details the bromination of 4,6-dihydroxypyrimidine using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
4,6-Dihydroxypyrimidine
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4,6-dihydroxypyrimidine (1.0 mmol) in anhydrous DMF (10 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.[1]
-
Stir the resulting mixture at 0°C for 30 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).[1]
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Remove the solvent under reduced pressure to obtain the crude 5-bromo-4,6-dihydroxypyrimidine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the chlorination of 5-bromo-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).
Materials:
-
5-Bromo-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, including a reflux condenser
-
Heating mantle
Procedure:
-
In a flask equipped with a reflux condenser, add 5-bromo-4,6-dihydroxypyrimidine (0.3 moles).
-
Carefully add phosphorus oxychloride (POCl₃) (0.6 moles, 2 equivalents per hydroxyl group). For some substrates, the addition of a base like pyridine (0.3 moles) is beneficial.[2]
-
Heat the reaction mixture to 160°C in a sealed reactor for 2 hours.[2]
-
After cooling the reactor, carefully quench the reaction mixture by pouring it into ice water (~100 mL).[2]
-
Neutralize the solution to a pH of 8-9 with a saturated Na₂CO₃ solution.[2]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Presentation
| Step | Reactant | Reagent | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | 4,6-Dihydroxypyrimidine | N-Bromosuccinimide (NBS) | DMF | 0°C | 30 min | 5-Bromo-4,6-dihydroxypyrimidine | High |
| 2 | 5-Bromo-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | None (solvent-free) | 160°C | 2 h | This compound | High |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and workup process for obtaining this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Reactions of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical reactivity of 5-bromo-4,6-dichloropyrimidine, a versatile building block in medicinal chemistry and materials science. This document details protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by quantitative data and reaction schemes to facilitate the design and execution of synthetic strategies.
General Reactivity Principles
This compound possesses three halogen substituents with differential reactivity, offering opportunities for selective functionalization. The reactivity of these positions is governed by both electronic and steric factors.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The general order of reactivity for halogens in these reactions is I > Br > Cl.[1][2] Therefore, the C5-Br bond is expected to be significantly more reactive than the C4-Cl and C6-Cl bonds, allowing for selective functionalization at the 5-position. The chloro groups on the electron-deficient pyrimidine ring are also activated towards oxidative addition, but typically require more forcing conditions or specialized catalyst systems to react.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The reactivity of the chloro-substituents in SNAr reactions is generally C4(6) > C2 > C5.[3] Therefore, nucleophilic attack is most likely to occur at the C4 or C6 positions, displacing one of the chloro groups. The C5-bromo position is generally less reactive in SNAr unless activated by other substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. The reaction typically proceeds with high chemoselectivity at the C5-Br bond.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the results for the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[4] These conditions serve as an excellent starting point for the reactions of this compound.
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 75 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 80 |
| 4 | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 65 |
| 5 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 55 |
| 6 | 3-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 40 |
| 7 | 2-Thienylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 70 |
| 8 | 3-Furanylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 68 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and potentially a small amount of water (e.g., a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at the desired temperature (e.g., 70-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-4,6-dichloropyrimidine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of 5-aryl-4,6-dichloropyrimidines, which are key intermediates in the development of various therapeutic agents, particularly kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate. In the context of this compound, the reaction selectively targets the more reactive C-Br bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. The resulting 5-aryl-4,6-dichloropyrimidine scaffold is a privileged structure in numerous biologically active molecules, including potent inhibitors of key signaling proteins such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR).
Reaction Principle and Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition to the carbon-halogen bond of the pyrimidine. Due to the general reactivity trend of halogens in palladium-catalyzed reactions (I > Br > Cl), the oxidative addition occurs preferentially at the C5-Br bond over the C4-Cl and C6-Cl bonds. Following transmetalation with the boronic acid, the desired 5-aryl-4,6-dichloropyrimidine product is formed through reductive elimination, regenerating the palladium(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from literature on the Suzuki coupling of this compound and its close analogs, highlighting the influence of various catalysts, bases, solvents, and boronic acids on the reaction yield.
Table 1: Optimization of Suzuki Coupling Conditions for 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [1]
| Entry | Catalyst (mol%) | Base (2 equiv.) | Solvent (6 mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18 | 60 |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 70-80 | 20 | 45 |
| 3 | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane | 70-80 | 22 | 40 |
| 4 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 18 | 50 |
| 5 | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 70-80 | 20 | 35 |
Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18 | 60 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18 | 55 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 20 | 52 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 22 | 40 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 22 | 30 |
| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 24 | 25 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from a procedure for a closely related substrate.[1]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature under the inert atmosphere.
-
Add the arylboronic acid, the base, and degassed water to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 18-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4,6-dichloropyrimidine.
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow for the Suzuki coupling of this compound.
Signaling Pathways
The 5-arylpyrimidine scaffold is a key component of many kinase inhibitors. The following diagrams illustrate the signaling pathways of two important cancer targets, Aurora kinases and EGFR, which can be modulated by derivatives of the Suzuki coupling products.
Caption: Inhibition of Aurora Kinase signaling pathway by 5-arylpyrimidine derivatives.
Caption: Inhibition of EGFR signaling pathway by 5-arylpyrimidine derivatives.
Applications in Drug Development
The pyrimidine scaffold is a privileged motif in medicinal chemistry, and the ability to introduce diverse aryl groups at the 5-position via the Suzuki coupling of this compound is of significant interest for structure-activity relationship (SAR) studies. The resulting 5-aryl-4,6-dichloropyrimidines are valuable intermediates for the synthesis of potent and selective kinase inhibitors.
-
Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[2][3] 5-Arylpyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells. The aryl group at the 5-position can be tailored to optimize potency and selectivity.
-
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive the growth and proliferation of cancer cells.[4][5][6][7] Many approved and investigational EGFR inhibitors feature a pyrimidine core. The 5-aryl substituent can form crucial interactions within the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways.
-
Other Kinase Targets: The versatility of the 5-arylpyrimidine scaffold allows for its application in the development of inhibitors for a wide range of other kinases implicated in cancer and inflammatory diseases. The chlorine atoms at the 4 and 6 positions can be further functionalized to enhance binding affinity and pharmacokinetic properties.
Safety Precautions
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile reaction for the synthesis of 5-aryl-4,6-dichloropyrimidines. These compounds are valuable intermediates in drug discovery, particularly for the development of kinase inhibitors. The provided protocols and data serve as a comprehensive guide for researchers in the pharmaceutical and biotechnology sectors to facilitate the synthesis and exploration of novel pyrimidine-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidine is a versatile trifunctional heterocyclic building block pivotal in the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a well-established scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the purine structure of ATP and form key hydrogen bond interactions within the kinase hinge region. The presence of two reactive chlorine atoms at the C4 and C6 positions, and a bromine atom at the C5 position, allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyrimidine ring, further activated by the three halogen substituents, renders the chloro groups at the C4 and C6 positions susceptible to displacement by a variety of nucleophiles. This reactivity is central to the construction of complex molecular architectures with therapeutic potential, particularly in the development of targeted cancer therapies. These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound and showcase its utility in the synthesis of kinase inhibitors and other pharmacologically relevant compounds.
Regioselectivity in Nucleophilic Aromatic Substitution
In this compound, the chlorine atoms at the C4 and C6 positions are electronically equivalent. However, the regioselectivity of the first nucleophilic substitution can be influenced by steric factors and the nature of the incoming nucleophile. Generally, nucleophilic attack is favored at the C4 and C6 positions over the C2 position in dichloropyrimidines. For symmetrically substituted 4,6-dichloropyrimidines, the initial substitution typically occurs at either of these positions. A second, different nucleophile can then be introduced to displace the remaining chlorine, leading to the formation of differentially substituted pyrimidines. The bromine at the C5 position is less reactive towards SNAr and is typically functionalized via cross-coupling reactions.
Experimental Protocols
Protocol 1: Monoamination of this compound with a Primary Amine
This protocol describes the general procedure for the regioselective monosubstitution of a chlorine atom on the this compound ring with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (1.0-1.2 equivalents)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., ethanol, isopropanol, dichloromethane (DCM), or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the primary amine (1.0-1.2 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C), depending on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-bromo-6-chloropyrimidine derivative.
Protocol 2: Diamination of this compound with Adamantane-Containing Amines
This protocol outlines a method for the di-substitution of this compound with adamantane-containing amines, which have shown potential antiviral and psychotherapeutic activities.[1]
Materials:
-
This compound
-
Adamantane-containing amine (2.0-2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
N,N-dimethylformamide (DMF)
-
Glass vial with a screw cap
-
Magnetic stirrer
Procedure:
-
To a glass vial equipped with a magnetic stirrer, add this compound (1.0 equivalent), the adamantane-containing amine (2.0-2.5 equivalents), and finely powdered anhydrous K₂CO₃ (4.0 equivalents).[1]
-
Add anhydrous DMF as the solvent.
-
Seal the vial with a screw cap and stir the reaction mixture at 140 °C for 24 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4,6-bis(adamantylamino)-5-bromopyrimidine.
Data Presentation
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Ammonia | 2-Amino-5-bromo-4,6-dichloropyrimidine | Reflux in aqueous ammonia | - | [2] |
| 2 | tert-Butyl piperazine-1-carboxylate | tert-Butyl 4-(5-bromo-6-chloropyrimidin-4-yl)piperazine-1-carboxylate | Triethylamine, Dichloromethane, 0-5 °C to 25-30 °C, 2h | - | [3] |
| 3 | Adamantylalkylamines | 4-Adamantylalkylamino-5-bromo-6-chloropyrimidine | K₂CO₃, DMF, 140 °C, 24h | 60-95% | [1] |
| 4 | Indoline | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | NaOH, Methanol, Room temperature, 1h | 60% | [4] |
| 5 | Substituted anilines | N-Aryl-5-bromo-6-chloropyrimidin-4-amine | DIPEA, Isopropanol | - | [5] |
Note: Yields can vary depending on the specific amine and reaction conditions used. The data provided is illustrative of typical outcomes.
Visualizations
Reaction Workflow: Synthesis of 4,6-Disubstituted-5-bromopyrimidines
Caption: General workflow for the sequential nucleophilic aromatic substitution on this compound.
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)
Many pyrimidine-based compounds synthesized from this compound derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers.
Caption: Inhibition of the CDK4/6-pRB pathway by pyrimidine-based inhibitors, preventing cell cycle progression.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant biological activity. The protocols and data presented herein provide a foundation for researchers in drug discovery and medicinal chemistry to utilize this reagent in the development of novel therapeutics, particularly in the area of kinase inhibition. The ability to perform selective, sequential nucleophilic aromatic substitutions allows for the creation of diverse chemical libraries for screening and optimization of lead compounds.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of Macitentan
Introduction
Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical structure is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[3] The synthesis of Macitentan is a multi-step process involving key pyrimidine-based intermediates. This document provides a detailed protocol for the synthesis of Macitentan, focusing on the sequential reactions starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. This foundational building block is reacted with N-propylsulfamide, followed by the introduction of an ethylene glycol linker, and a final coupling with 2-chloro-5-bromopyrimidine to yield the final active pharmaceutical ingredient.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic pathway, experimental procedures, and relevant process data.
Overall Synthesis Pathway
The synthesis of Macitentan can be accomplished via a three-step process as illustrated below. The pathway begins with the condensation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with the potassium salt of N-propylsulfamide. The resulting intermediate is then reacted with ethylene glycol. The final step involves the etherification of the hydroxyethoxy intermediate with 2-chloro-5-bromopyrimidine.
Experimental Protocols
Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide
This initial step involves a nucleophilic substitution reaction where one of the chlorine atoms on the pyrimidine ring is displaced by the deprotonated N-propylsulfamide. The use of an in-situ formed potassium salt of N-propylsulfamide in DMSO has been shown to facilitate the reaction efficiently.[3]
| Reagent | Molar Eq. | Solvent | Base | Temperature | Time | Yield |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 1.0 | DMSO | Potassium tert-butoxide | 25-30°C | 5-6 hrs | ~85%[4] |
| N-Propyl-sulfamide | 1.8 | (2.4 eq.) |
Protocol:
-
To a solution of N-Propyl-sulfamide (1.8 eq) in Dimethyl sulfoxide (DMSO), add Potassium tert-butoxide (2.4 eq).[3]
-
Stir the resulting mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium salt of N-propyl sulfamide.[3]
-
Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) to the reaction mass.[3]
-
Stir the contents for 5-6 hours at 25-30°C, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, add water to the reaction mass and stir.[3]
-
Slowly add a citric acid solution over 1-2 hours to precipitate the solid product.[3]
-
Filter the precipitated solid, wash with water, and suck dry for 30 minutes.[3]
-
Dry the product under vacuum at 50-55°C for 10-12 hours to obtain N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[3]
Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide
The intermediate from Step 1 is reacted with ethylene glycol in the presence of a strong base to form the hydroxyethoxy-substituted pyrimidine. This reaction typically requires elevated temperatures to proceed to completion.[5]
| Reagent | Molar Eq. | Solvent | Base | Temperature | Time | Yield |
| N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide | 1.0 | Ethylene Glycol | Potassium tert-butoxide | 100-105°C | 12-14 hrs | 70-90%[5] |
| Ethylene Glycol | ~40 | (5.8 eq.) |
Protocol:
-
In a reaction flask containing ethylene glycol, add Potassium tert-butoxide (5.8 eq) at 10-15°C.[3]
-
Stir the solution for 30 minutes at 25-30°C.[3]
-
Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (1.0 eq) to the reaction mass.[3]
-
Heat the contents to 100-105°C for 12-14 hours.[3]
-
After the reaction is complete, cool the mass to room temperature.
-
Add water and methanol to the reaction mixture to precipitate the product.[3]
-
Filter the solid, wash with water, and suck dry for 30 minutes.[3]
-
Dry the product under vacuum at 50-55°C for 20-24 hours to yield N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.[3]
Step 3: Synthesis of Macitentan
In the final step, the alcohol intermediate is deprotonated with a strong base like sodium hydride, followed by coupling with 2-chloro-5-bromopyrimidine to form Macitentan.[3] The final product can be purified by recrystallization to achieve high purity.[5]
| Reagent | Molar Eq. | Solvent | Base | Temperature | Time | Purity |
| N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide | 1.0 | Toluene / DMF | Sodium Hydride | 10-15°C | - | >99.5%[3] |
| 5-bromo-2-chloropyrimidine | 4.0 | (12.5 eq.) |
Protocol:
-
To a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 eq) in Toluene, add Sodium hydride (12.5 eq) at 10-15°C.[3]
-
Stir the resulting reaction mass for 20-30 minutes at 10-15°C.[3]
-
Slowly add a solution of 5-bromo-2-chloropyrimidine (4.0 eq) in Dimethylformamide (DMF) to the reaction mixture at 10-15°C.[3]
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Once complete, the crude product can be purified by recrystallization from a suitable solvent such as methanol to yield Macitentan with a purity of greater than 99.5%.[3][4]
General Laboratory Workflow
The synthesis of Macitentan follows a standard laboratory workflow for multi-step organic synthesis, which involves reaction setup, monitoring, work-up, and purification at each stage.
Process Optimization Data
Research into optimizing the first step of the synthesis has shown that the choice of solvent and base can significantly impact the reaction yield. Acetonitrile has been identified as a high-yielding solvent for this transformation.[4]
| Entry | Base | Solvent | Temp. | Yield (%) |
| 1 | K2CO3 | THF | 50°C | 60 |
| 2 | K2CO3 | Acetonitrile | 50°C | 85 |
| 3 | K2CO3 | Toluene | 50°C | 30 |
| 4 | KOtBu | THF | 50°C | 70 |
| 5 | KOtBu | Acetonitrile | 50°C | 80 |
Table adapted from Salehi et al., 2017.[4]
This data suggests that using potassium carbonate as the base in acetonitrile at 50°C provides the optimal yield for the synthesis of the N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide intermediate.[4]
References
Application Notes and Protocols: 5-Bromo-4,6-dichloropyrimidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidine is a highly versatile heterocyclic compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceutical agents. Its distinct chemical reactivity, characterized by two reactive chloro substituents and a bromo group on the pyrimidine ring, allows for sequential and regioselective functionalization. This property makes it an invaluable building block in the development of targeted therapies, including kinase inhibitors for oncology and antivirals. These application notes provide an overview of its utility and detailed protocols for its application in key synthetic transformations.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, often mimicking the purine core of ATP to competitively bind to the ATP-binding sites of kinases. The strategic placement of substituents on the this compound core is crucial for achieving high potency and selectivity for various drug targets.
Key Applications in Drug Discovery
This compound and its structural analogs are instrumental in the synthesis of several classes of therapeutic agents:
-
Kinase Inhibitors: The pyrimidine core is central to the development of inhibitors for various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1]
-
Antiviral Agents: The unique substitution pattern of this intermediate allows for its incorporation into novel antiviral compounds.[2]
-
Endothelin Receptor Antagonists: It is a key intermediate in the synthesis of drugs like Macitentan, which is used to treat pulmonary arterial hypertension.[3]
-
Anticancer Agents: Beyond kinase inhibition, it serves as a scaffold for other novel anticancer compounds.[4]
The reactivity of the chlorine atoms allows for nucleophilic aromatic substitution (SNAr) reactions, while the bromine atom is suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This differential reactivity enables a modular approach to building complex molecules.
Signaling Pathway Context: EGFR Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1] Dysregulation of this pathway is a common feature in many cancers. Small molecule inhibitors, often synthesized using pyrimidine intermediates, can block the ATP-binding site of EGFR, thereby inhibiting its activity and downstream signaling.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound and its analogs. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective substitution of a chlorine atom on the pyrimidine ring with an amine nucleophile. The chlorine at position 4 is generally more reactive towards nucleophilic attack than the one at position 6.
Caption: General Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
This compound (1.0 eq)
-
Substituted amine or aniline (1.0-1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)
-
Solvent: Isopropanol, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the substituted amine, followed by the base (e.g., DIPEA).[1]
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into ice water.[4]
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the 4-substituted-amino-5-bromo-6-chloropyrimidine intermediate.
Quantitative Data from Representative Reactions:
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2,4-dichloropyrimidine | tert-butyl piperazine-1-carboxylate | TEA | Dichloromethane | - | [4] |
| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine | DIPEA | Isopropanol | - | [1] |
| 4-(3-Oxo-4-morpholinyl) aniline | 5-Bromo-2,4-dichloropyrimidine | DIPEA | Ethyl acetate | 79 | [6] |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the bromo-substituted position of the pyrimidine ring. This reaction is typically performed after the initial SNAr step.
Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
-
4-Substituted-amino-5-bromo-pyrimidine intermediate (from Protocol 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂
-
Base: K₃PO₄, Na₂CO₃, or K₂CO₃ (2.0-3.0 eq)
-
Solvent System: 1,4-Dioxane/water, Toluene, or Acetonitrile
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromo-pyrimidine intermediate, the boronic acid, the base, and the palladium catalyst.[1][7]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).[1][5]
-
Heat the reaction mixture with stirring (typically 70-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., EtOAc).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final coupled product.
Quantitative Data from Representative Suzuki Coupling Reactions:
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | [9] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 75 | [9] |
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its predictable and differential reactivity at the chloro and bromo positions provides a robust platform for constructing diverse chemical libraries. The protocols and data presented herein offer a foundational guide for researchers leveraging this versatile building block in their drug discovery and development endeavors. Careful optimization of the outlined procedures will be key to achieving high yields and purity for specific target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. joac.info [joac.info]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of 5-Bromo-4,6-dichloropyrimidine, a versatile building block in medicinal chemistry. The presence of three distinct reactive sites—a bromine atom at the 5-position and two chlorine atoms at the 4- and 6-positions—allows for a variety of selective transformations, enabling the synthesis of a diverse array of polysubstituted pyrimidine derivatives. This document details protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the C-Br bond at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling than the C-Cl bonds. This differential reactivity allows for selective arylation or vinylation at the 5-position under appropriate reaction conditions.
Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
While specific data for a wide range of Suzuki couplings on this compound is not extensively tabulated in single reports, the following table is compiled based on reactions with the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrating typical conditions and yields.[1] This data serves as a strong predictive model for the reactivity of this compound.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 75 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 72 |
| 4 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 22 | 68 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 55 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 5-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Diagram: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of this compound. This allows for the introduction of a wide range of primary and secondary amines at the 5-position.
Data Presentation: Buchwald-Hartwig Amination of Bromopyrimidine Analogs
The following table presents representative conditions for the Buchwald-Hartwig amination of bromopyrimidines with various amines. These conditions can be adapted for this compound.[2]
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 90-98 |
| 3 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 80-90 |
| 5 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 75-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 8 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the base, this compound (1.0 mmol), and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Diagram: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of the electron-deficient pyrimidine ring. The chlorine atoms at the 4- and 6-positions are susceptible to displacement by a variety of nucleophiles, such as amines and alkoxides. The two chlorine atoms are chemically equivalent, and mono- or di-substitution can be controlled by stoichiometry.
Data Presentation: Nucleophilic Aromatic Substitution on Dichloropyrimidines
The following table summarizes representative conditions for the SNAr on dichloropyrimidines.
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product |
| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 12 | 4-Morpholino-5-bromo-6-chloropyrimidine |
| 2 | Benzylamine | Et₃N | Ethanol | Reflux | 3 | 4-(Benzylamino)-5-bromo-6-chloropyrimidine |
| 3 | Sodium Methoxide | - | Methanol | RT | 18 | 4-Methoxy-5-bromo-6-chloropyrimidine |
| 4 | Aniline | K₂CO₃ | DMF | 130 | 3 | 4-Anilino-5-bromo-6-chloropyrimidine |
| 5 | Pyrrolidine | KOH | H₂O | RT | 0.5 | 4-Pyrrolidino-5-bromo-6-chloropyrimidine |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the mono-amination of this compound.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DMSO, Ethanol)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent.
-
Add the amine (1.1 mmol) and the base (2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C in DMSO or reflux in ethanol).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow: General Synthesis
Caption: General experimental workflow for the synthesis of pyrimidine derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-4,6-dichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct reactive sites, allowing for sequential and site-selective functionalization. The higher reactivity of the C-Br bond at the 5-position compared to the C-Cl bonds at the 4- and 6-positions enables chemoselective transformations under palladium catalysis.
This document covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, providing detailed experimental protocols and data to facilitate the design and execution of synthetic strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters. The reaction typically proceeds selectively at the more reactive C-Br bond.
General Reaction Scheme:
Tabulated Data for Suzuki-Miyaura Coupling:
While specific examples for this compound are limited in the readily available literature, the following data for the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates the feasibility and general conditions for selective coupling at the C5-position.[1][2] Good to better yields are generally obtained with electron-rich boronic acids.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 70 |
| 4 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 68 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynyl-4,6-dichloropyrimidines. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.
General Reaction Scheme:
Tabulated Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrate) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
| 4 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 12 | 88 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol that can be adapted for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5-10 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Reaction flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position of this compound.
General Reaction Scheme:```
N=C-C-Br || | Cl-C-N | H + R¹R²NH | [Pd Catalyst, Ligand, Base] | V Cl | N=C-C-NR¹R² || | Cl-C-N | H
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction allows for the coupling of this compound with an alkene to form a substituted alkene at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Tabulated Data for Heck Reaction:
Specific examples for the intermolecular Heck reaction of this compound are scarce in the literature. The following table provides general conditions based on Heck reactions of other bromo-heterocycles.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | Moderate |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | Moderate to Good |
| 3 | 1-Octene | Pd(OAc)₂ (2) | None | K₂CO₃ | NMP | 140 | Low to Moderate |
Experimental Protocol: Heck Reaction
This is a general protocol that may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, NMP)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, the ligand (if used), and the base.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Heck reaction.
Stille Coupling
The Stille coupling provides a method for the formation of C-C bonds by reacting this compound with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.
General Reaction Scheme:
Tabulated Data for Stille Coupling:
Detailed examples of Stille coupling with this compound are not readily found in the literature. The following table presents general conditions based on the reactivity of similar bromo- and chloropyrimidines, where the C-Br bond is expected to react preferentially.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Expected Yield |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | DMF | 100 | Moderate to Good |
| 2 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (5) | Toluene | 110 | Good |
| 3 | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | 1,4-Dioxane | 100 | Moderate |
| 4 | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | THF | 80 | Moderate |
Experimental Protocol: Stille Coupling
This is a general protocol and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene)
-
Reaction flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for the Stille coupling.
References
Application Notes and Protocols for the Amination of 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its three distinct halogenated positions offer opportunities for sequential and regioselective functionalization. This document provides detailed experimental procedures for the amination of this compound, a key transformation for the synthesis of diverse pyrimidine derivatives. Two primary methodologies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. These protocols are designed to serve as a comprehensive guide for researchers, enabling them to select the most appropriate method and reaction conditions for their specific synthetic goals.
Reaction Overview and Regioselectivity
The amination of this compound can proceed via two main pathways. The choice of method depends on the nucleophilicity of the amine and the desired regioselectivity. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of the halogen positions generally follows the order C4(6) > C2. In the case of this compound, the two chlorine atoms at positions 4 and 6 are electronically equivalent. Therefore, mono-amination is expected to occur at either the C4 or C6 position.
For many dihalopyrimidines, nucleophilic aromatic substitution (SNAr) is a common and effective method for amination. The reaction of 2,4-halopyrimidines with nucleophiles typically results in the selective displacement of the halide at the 4-position[1]. Studies on similar substrates, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, have shown that amination with ammonia preferentially occurs at the C4 position[2]. The presence of an electron-withdrawing group at the C5 position of 2,4-dichloropyrimidines generally leads to excellent selectivity for substitution at the C4 position[3][4].
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and often milder method for C-N bond formation, especially for less nucleophilic amines[5]. This method can also offer high regioselectivity.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct reaction of this compound with an amine in the presence of a base. This method is generally effective for primary and secondary aliphatic amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or other primary/secondary aliphatic amines)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (NEt₃), or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Ethanol (EtOH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in the chosen solvent (e.g., acetonitrile).
-
Add the amine (1.1-1.2 equiv) to the solution.
-
Add the base (2.0-3.0 equiv, e.g., K₂CO₃).
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the solid base and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
Quantitative Data (Representative Examples):
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | MeCN | 80 | 4-6 | 85-95 |
| Piperidine | NEt₃ | EtOH | 78 | 6-8 | 80-90 |
| n-Butylamine | DIPEA | DMF | 100 | 5-7 | 75-85 |
Diagram of SNAr Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Bromo-4,6-dichloropyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidine and its isomers, such as 5-bromo-2,4-dichloropyrimidine, are highly versatile heterocyclic building blocks pivotal in the synthesis of a diverse range of kinase inhibitors. The strategic placement of bromine and chlorine atoms on the pyrimidine ring provides multiple reactive sites for sequential functionalization, enabling the construction of complex molecular architectures with high potency and selectivity against various protein kinases.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, mimicking the purine core of ATP and allowing for competitive binding to the ATP-binding site of kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[3][4] This document provides detailed application notes and protocols for the utilization of this compound derivatives in the synthesis of prominent kinase inhibitors.
I. Synthesis of Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[1] 2,4-Diaminopyrimidine-based compounds have demonstrated significant potential as Aurora kinase inhibitors.[1]
Signaling Pathway
Aurora kinases A and B are crucial for proper cell cycle progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis. Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitor
A common synthetic strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions starting from 5-bromo-2,4-dichloropyrimidine.[1]
Step 1: Monosubstitution at C4
-
Materials: 5-bromo-2,4-dichloropyrimidine, cyclopentylamine (1.1 eq), diisopropylethylamine (DIPEA) (1.5 eq), isopropanol.[1]
-
Procedure:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol in a round-bottom flask.[1]
-
Add cyclopentylamine (1.1 eq) and DIPEA (1.5 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1] The resulting intermediate is 2-chloro-5-bromo-N-cyclopentylpyrimidin-4-amine.[1]
-
Step 2: Disubstitution at C2
-
Materials: Intermediate from Step 1, 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 eq).[1]
-
Procedure:
-
To the reaction mixture containing the intermediate from Step 1, add 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 eq).[1]
-
Heat the reaction mixture to reflux for 24 hours.[1]
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the final Aurora kinase inhibitor.[1]
-
II. Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that activates downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[1]
General Synthetic Workflow
The synthesis of EGFR inhibitors often commences with a di-substituted pyrimidine, which can be derived from precursors like 5-bromouracil.[1] The following workflow outlines a general approach starting from 5-bromo-2,4-dichloropyrimidine.[1]
References
Applications of 5-Bromo-4,6-dichloropyrimidine in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dichloropyrimidine is a versatile halogenated pyrimidine intermediate that serves as a valuable building block in the synthesis of novel agrochemicals. The presence of two reactive chlorine atoms at the 4 and 6 positions, along with a bromine atom at the 5 position, allows for selective functionalization through nucleophilic substitution and cross-coupling reactions. This enables the creation of a diverse range of molecular architectures with potential herbicidal, fungicidal, and insecticidal properties. This document provides an overview of the applications of this compound in agrochemical research, including detailed synthetic protocols and biological activity data where available.
Core Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a scaffold to introduce the pyrimidine moiety into larger molecules. The pyrimidine ring is a well-established pharmacophore in many commercial pesticides. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the biological activity, selectivity, and physicochemical properties of the resulting compounds.
Logical Workflow for Agrochemical Discovery
The general workflow for utilizing this compound in the discovery of new agrochemicals follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for agrochemical discovery using this compound.
Application in Fungicide Development
Pyrimidine derivatives are known to exhibit a broad spectrum of fungicidal activities. While specific examples starting directly from this compound are not extensively documented in publicly available research, the synthesis of structurally related compounds provides valuable insights and protocols. For instance, the synthesis of N-(4,6-dichloropyrimidin-2-yl)benzamide, a compound with fungicidal properties, demonstrates a viable synthetic route that could be adapted.
Synthesis of a Fungicidal Pyrimidine Derivative
The following experimental protocol is adapted from the synthesis of a structurally related fungicidal compound and illustrates how this compound could be utilized.
Experimental Protocol: Synthesis of N-(5-Bromo-4,6-dichloropyrimidin-2-yl)benzamide (Hypothetical)
This protocol is a hypothetical adaptation for the synthesis of a derivative of this compound based on known synthetic methods for similar compounds.
-
Preparation of 2-amino-5-bromo-4,6-dichloropyrimidine: This intermediate would first need to be synthesized, likely through a multi-step process starting from a suitable pyrimidine precursor.
-
Acylation Reaction:
-
To a solution of 2-amino-5-bromo-4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(5-Bromo-4,6-dichloropyrimidin-2-yl)benzamide.
-
Fungicidal Activity Data (Illustrative)
The following table presents fungicidal activity data for pyrimidine derivatives against various plant pathogens. While not directly derived from this compound, this data illustrates the potential of this class of compounds.
| Compound ID | Fungal Pathogen | Inhibition Rate (%) at 50 µg/mL |
| Derivative 1 | Sclerotinia sclerotiorum | 66.7 |
| Derivative 2 | Rhizoctonia solani | >50 |
| Derivative 3 | Thanatephorus cucumeris | 80.4 |
| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 66.7 |
Data is illustrative and based on studies of various pyrimidine derivatives.
Application in Herbicide Development
The pyrimidine scaffold is a key component of several classes of herbicides, including the acetolactate synthase (ALS) inhibitors. The versatile substitution pattern of this compound makes it an attractive starting point for the synthesis of novel herbicidal compounds.
Synthesis of a Herbicidal Pyrimidine Derivative
The following is a generalized protocol for the synthesis of a potential herbicidal derivative based on the reaction of this compound with a substituted phenol, a common step in the synthesis of pyrimidine-based herbicides.
Experimental Protocol: Synthesis of 5-Bromo-4,6-dichloro-2-(substituted phenoxy)pyrimidine (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) and a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Pyrimidine: To this solution, add this compound (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-Bromo-4,6-dichloro-2-(substituted phenoxy)pyrimidine.
Herbicidal Activity Data (Illustrative)
The table below shows herbicidal activity data for various pyrimidine derivatives against common weed species. This data, while not from direct derivatives of this compound, indicates the potential herbicidal efficacy of this compound class.
| Compound ID | Weed Species | Inhibition Rate (%) at 100 mg L⁻¹ |
| Thiourea Derivative 4d | Brassica napus (root growth) | 81.5 |
| Thiourea Derivative 4f | Digitaria adscendens (root growth) | 81.0 |
| Bensulfuron-methyl (Control) | Echinochloa crus-galli | Lower than 4d and 4f |
Data is illustrative and based on studies of various pyrimidine derivatives.[1]
Application in Insecticide Development
Pyrimidine derivatives have also been explored for their insecticidal properties. The synthesis of novel pyrimidine-based insecticides often involves the introduction of pharmacophores known to interact with insect-specific targets.
Synthesis of an Insecticidal Pyrimidine Derivative
The following protocol outlines a general method for the synthesis of a pyrimidine derivative containing a urea pharmacophore, a common feature in some insecticides.
Experimental Protocol: Synthesis of a Pyrimidine-Urea Derivative (Hypothetical)
-
Synthesis of an Amino-pyrimidine Intermediate: The first step would involve the selective substitution of one of the chlorine atoms of this compound with an appropriate amine.
-
Urea Formation:
-
Dissolve the resulting amino-pyrimidine intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a substituted isocyanate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
If the reaction is slow, a catalytic amount of a base like triethylamine can be added.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Insecticidal Activity Data (Illustrative)
The following table presents insecticidal activity data for pyrimidine derivatives against Aedes aegypti, the yellow fever mosquito. This data highlights the potential for developing potent insecticides from pyrimidine scaffolds.
| Compound ID | Insect Species | Mortality (%) at 2 µg mL⁻¹ |
| Pyrimidine-Urea Derivative 4d | Aedes aegypti | 70 |
Data is illustrative and based on studies of various pyrimidine derivatives.[2][3]
Conclusion
This compound represents a promising, yet underexplored, starting material for the development of novel agrochemicals. Its trifunctional nature provides a platform for extensive chemical modification, allowing for the generation of large and diverse libraries of compounds for biological screening. The provided protocols and illustrative data, based on structurally related pyrimidine derivatives, offer a solid foundation for researchers to initiate new discovery programs in the search for next-generation herbicides, fungicides, and insecticides. Further research focusing specifically on derivatives of this compound is warranted to fully unlock its potential in agrochemical innovation.
References
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-4,6-dichloropyrimidine Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-4,6-dichloropyrimidine in Suzuki coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens on this compound in a Suzuki coupling reaction?
In Suzuki-Miyaura coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[1][2] For this compound, the bromo group at the C5 position is expected to be more reactive than the chloro groups at the C4 and C6 positions. This allows for selective mono-arylation at the C5 position under carefully controlled conditions. The chloro-substituents are less reactive and require more forcing conditions or specialized catalyst systems to participate in the coupling.[3]
Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?
Low or no yield in the Suzuki coupling of this compound can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial and highly interdependent.[4] An incompatible combination can lead to poor catalytic activity.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Poor Quality Reagents: Impurities in the boronic acid or solvent can poison the catalyst.[5] Boronic acids, in particular, can undergo decomposition or protodeboronation.[6][7]
-
Inadequate Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and side reactions.
Q3: I am observing a significant amount of dehalogenation byproducts. How can I minimize this?
Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction.[1] To minimize it:
-
Optimize the Base: Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases.[1]
-
Choose the Right Solvent: Aprotic solvents such as dioxane, THF, or toluene are generally preferred. If an alcohol is used, consider a mixed solvent system.[1]
-
Control Water Content: While a small amount of water can be beneficial, excessive water can be a proton source leading to dehalogenation.[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]
Q4: Can I achieve selective coupling at one of the chlorine atoms?
Achieving selective coupling at one of the chloro positions in the presence of the more reactive bromo group is challenging. Typically, the reaction will favor the C-Br bond. To achieve coupling at the C-Cl bond, the C-Br position would likely need to be reacted first, followed by a second coupling under more forcing conditions. For dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst that readily forms the active Pd(0) species. Ensure proper handling to avoid exposure to air. |
| Poor choice of ligand | Screen different ligands. Buchwald's biaryl phosphine ligands are often effective for N-heterocyclic halides.[1] | |
| Inappropriate base | The base may be too weak or insoluble. Try a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered. | |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[10] | |
| Formation of Multiple Products | Lack of regioselectivity | To favor mono-coupling at the bromine, use milder conditions and monitor the reaction closely to stop it once the starting material is consumed. |
| Coupling at chlorine positions | This may occur under harsh conditions. To avoid it, lower the temperature and use a less active catalyst system for the initial C-Br coupling. | |
| Significant Dehalogenation | Formation of Pd-H species | Optimize the base and solvent system as described in the FAQs. Ensure all reagents and solvents are rigorously dried if anhydrous conditions are intended.[1] |
| Boronic Acid Decomposition | Protodeboronation | Use high-purity boronic acid.[5] Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.[7] Use of KF as a base can sometimes prevent cleavage of base-labile groups.[11] |
| Homocoupling | Ensure the reaction mixture is thoroughly degassed to remove oxygen.[12] |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation at the C5-Position
This protocol is adapted from a similar reaction with 5-(4-bromophenyl)-4,6-dichloropyrimidine.[6]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Solvent and Catalyst Addition: Add 1,4-dioxane (10 mL) and water (2.5 mL). Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes. Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
This protocol is a general method for the coupling of dichloropyrimidines and can be adapted.[10]
-
Reagent Preparation: In a microwave reactor vial, add the dichloropyrimidine substrate (0.5 mmol), arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) to the vial, followed by a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of a Similar Substrate (5-(4-bromophenyl)-4,6-dichloropyrimidine) [6]
| Entry | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 2 | 4-methoxyphenylboronic acid | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| 3 | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 4 | 4-methylphenylboronic acid | K₃PO₄ | Toluene | 70-80 | 18-22 | 70 |
| 5 | 4-methylphenylboronic acid | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 80 |
| 6 | 4-chlorophenylboronic acid | K₃PO₄ | Toluene | 70-80 | 18-22 | No Product |
| 7 | 4-chlorophenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 18-22 | No Product |
Note: The study noted that electron-withdrawing aryl boronic acids did not yield the desired product, likely due to side reactions such as protodeboronation.[6]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: 5-Bromo-4,6-dichloropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-4,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bonds at the 4- and 6-positions.[1] This differential reactivity allows for selective functionalization at the C5 position while leaving the chloro groups intact for subsequent transformations.[1]
Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction?
A2: To improve the yield of your Suzuki-Miyaura coupling, consider the following factors:
-
Catalyst and Ligand: Ensure your palladium catalyst is active. Using a fresh precatalyst is often beneficial.[2] Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can improve reaction efficiency.[2]
-
Base: The choice of base is crucial. Inorganic bases like K₃PO₄ and K₂CO₃ are often effective.[3] Screening different bases can significantly impact yield.
-
Solvent: Use anhydrous and deoxygenated solvents such as 1,4-dioxane or toluene.[3]
-
Temperature: Optimize the reaction temperature. If you observe catalyst decomposition, consider lowering the temperature.[2]
-
Reagent Quality: Use fresh, high-purity boronic acid or consider using a more stable boronic ester. Ensure your this compound is pure, as impurities can inhibit the reaction.[2]
Q3: What are common side reactions in Buchwald-Hartwig amination with dihalopyrimidines?
A3: Common side reactions include:
-
Dehalogenation: The removal of a halogen atom from the pyrimidine ring. This can sometimes be minimized by using a milder base or a different ligand system.[2]
-
Di-substitution: If the reaction conditions are too harsh or the reaction is run for too long, amination can occur at both a chloro and the bromo position. Careful control of stoichiometry and reaction temperature can help to avoid this.
-
Hydrolysis: If water is present in the reaction mixture, it can lead to the formation of hydroxypyrimidine byproducts. Ensure all reagents and solvents are anhydrous.[4]
Q4: How can I control regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions?
A4: In SNAr reactions with this compound, the chlorine atoms at the 4- and 6-positions are generally more susceptible to nucleophilic attack than the bromine at the 5-position. The inherent electronic properties of the pyrimidine ring typically favor substitution at the C4 and C6 positions.[2][5] Factors that influence regioselectivity include:
-
Electronic Effects: The electron-deficient nature of the pyrimidine ring activates the C4 and C6 positions for nucleophilic attack.
-
Steric Hindrance: Bulky nucleophiles or substituents on the pyrimidine ring can influence which position is attacked.
-
Reaction Conditions: Temperature and the nature of the nucleophile can affect selectivity. For instance, tertiary amine nucleophiles have been shown to favor substitution at the C2 position in some 2,4-dichloropyrimidine systems.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Recommended Solution |
| Low to no product formation | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst. |
| Poor choice of base. | Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and potential degradation. | |
| Decomposed boronic acid. | Use fresh boronic acid or a more stable derivative like a pinacol ester.[2] | |
| Significant side product formation | Homocoupling of boronic acid. | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[4] |
| Protodebromination (loss of bromine). | Use anhydrous conditions and ensure the absence of protic impurities.[4] | |
| Reaction at both bromo and chloro positions. | Use milder reaction conditions (lower temperature, less reactive catalyst/ligand system) to favor selective reaction at the more reactive C-Br bond. |
Buchwald-Hartwig Amination
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Inefficient catalyst system. | Screen different palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP).[7] |
| Inappropriate base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The choice of base can be critical.[1] | |
| Amine is not nucleophilic enough. | For less reactive amines, more forcing conditions (higher temperature, more active catalyst) may be necessary. | |
| Formation of multiple products | Di-substitution at both bromo and chloro positions. | Carefully control the stoichiometry of the amine (use a slight excess). Lowering the reaction temperature can also improve selectivity. |
| Hydrolysis of the starting material or product. | Ensure all reagents and solvents are strictly anhydrous and the reaction is run under an inert atmosphere.[4] |
Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Recommended Solution |
| Low yield of desired product | Insufficiently reactive nucleophile. | Use a stronger base to fully deprotonate the nucleophile. A more polar aprotic solvent like DMF or DMSO can also enhance nucleophilicity.[4] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[4] | |
| Mixture of regioisomers | Lack of inherent selectivity. | For some nucleophiles, achieving high regioselectivity can be challenging. Consider modifying the electronic properties of the pyrimidine ring with other substituents if possible, or explore alternative synthetic routes. |
| Harsh reaction conditions. | Milder conditions (lower temperature, shorter reaction time) may improve selectivity. | |
| Formation of di-substituted product | Excess nucleophile or prolonged reaction time. | Use a stoichiometric amount of the nucleophile and carefully monitor the reaction to stop it once the mono-substituted product is formed. Lowering the temperature can also help.[4] |
Data Presentation
Table 1: Influence of Base and Solvent on the Yield of Suzuki-Miyaura Coupling of a 5-Aryl-4,6-dichloropyrimidine Derivative. [3]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 2 | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 3 | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), arylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), base (1.972 mmol), solvent (6 mL), and water (1.5 mL).
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrimidine
This protocol provides a general starting point for the Buchwald-Hartwig amination, which can be adapted for this compound, targeting the more reactive C-Br bond.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.
-
Add the base (1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction on this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, Et₃N, or NaH, depending on the nucleophile)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add the nucleophile (1.0-1.2 eq) and the anhydrous solvent.
-
If the nucleophile requires deprotonation, add the base and stir at the appropriate temperature (e.g., 0 °C to room temperature) to form the nucleophilic species.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at a suitable temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting guide for low yield in Buchwald-Hartwig amination.
Caption: Factors influencing regioselectivity in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Substitution Reactions of 5-Bromo-4,6-dichloropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dichloropyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during nucleophilic aromatic substitution (SNAr) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for nucleophilic substitution?
The primary reactive sites for nucleophilic aromatic substitution are the two chlorine atoms at the C4 and C6 positions. These positions are activated by the electron-withdrawing nature of the pyrimidine ring nitrogens. The bromine atom at the C5 position is generally less reactive towards SNAr but can participate in other reactions like cross-coupling.
Q2: What are the most common side products in nucleophilic substitution reactions of this compound?
The most frequently observed side products include:
-
Disubstitution: The incoming nucleophile reacts at both the C4 and C6 positions, which is more likely when an excess of the nucleophile is used or at elevated temperatures.
-
Hydrolysis: Reaction with residual water in the solvent or reagents can lead to the formation of 5-bromo-4-chloro-6-hydroxypyrimidine.
-
Solvent/Base Adduct Formation: Nucleophilic solvents (e.g., methanol, ethanol) or amine-based bases can compete with the intended nucleophile, leading to the incorporation of a solvent or base molecule into the product.
-
Protodehalogenation: Replacement of a chlorine atom with a hydrogen atom, which can be promoted by certain catalysts and reaction conditions.
Q3: How can I favor monosubstitution over disubstitution?
To favor the formation of the monosubstituted product, consider the following strategies:
-
Stoichiometry: Use a 1:1 molar ratio of the nucleophile to this compound. A slight excess of the pyrimidine can also be used.
-
Temperature: Run the reaction at a lower temperature to improve selectivity.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
Q4: My starting material, this compound, has a slight yellow tint. Can I still use it?
Discoloration can indicate the presence of impurities, possibly from gradual hydrolysis due to moisture.[1] While it might still be usable for some applications, it is highly recommended to use a pure, colorless starting material for best results and reproducibility.[1] You can assess the purity by techniques like NMR or LC-MS before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the nucleophilic substitution of this compound.
Problem 1: Low Yield of the Desired Monosubstituted Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Gradually increase the reaction temperature or prolong the reaction time. |
| Poor Nucleophilicity | - If using a weakly nucleophilic amine, thiol, or alcohol, consider using a stronger base to fully deprotonate the nucleophile.- Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Degradation of Starting Material | - Ensure all solvents and reagents are anhydrous to prevent hydrolysis.[1]- Store this compound in a cool, dry place away from moisture. |
| Product Isolation Issues | - Optimize the work-up and purification procedure to minimize product loss. Consider alternative purification techniques like crystallization or preparative HPLC. |
Problem 2: Formation of Multiple Products
| Side Product Observed | Possible Cause | Recommended Solution |
| Disubstituted Product | - Excess nucleophile.- High reaction temperature. | - Use a 1:1 or slightly less than 1:1 ratio of nucleophile to pyrimidine.- Lower the reaction temperature. |
| Hydrolysis Product | - Presence of water in reagents or solvents. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Solvent/Base Adduct | - Nucleophilic solvent (e.g., methanol).- Amine base acting as a nucleophile. | - Use a non-nucleophilic solvent (e.g., THF, dioxane, toluene).- Use a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU). |
Quantitative Data on Product Distribution
While specific quantitative data for the nucleophilic substitution of this compound is limited in the literature, data from closely related analogs can provide valuable insights into expected outcomes.
Table 1: Regioselectivity in the Amination of 5-Bromo-2,4-dichloro-6-methylpyrimidine
This data is for a closely related analog and illustrates the typical regioselectivity observed. For this compound, since the C4 and C6 positions are equivalent, the primary concern is monosubstitution versus disubstitution.
| Nucleophile | Product(s) | Yield | Reference |
| Ammonia | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | Main Product | [2] |
| Secondary Amines (in boiling ethanol) | 4-Amino-5-bromo-2-substituted aminopyrimidines | - | [2] |
| Piperidine | 5-Bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine | 80% | [3] |
Table 2: Yields of Monosubstitution on 4,6-Dichloropyrimidine with Adamantane-Containing Amines
This data for the parent 4,6-dichloropyrimidine provides an indication of expected yields for monosubstitution.
| Nucleophile | Product | Yield | Reference |
| (1-Adamantyloxy)ethylamine | N-(2-(1-Adamantyloxy)ethyl)-6-chloropyrimidin-4-amine | Quantitative | [4] |
| (1-Adamantyl)methylamine | N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine | 65% | [4] |
| 1-(1-Adamantyl)ethylamine | N-(1-(1-Adamantyl)ethyl)-6-chloropyrimidin-4-amine | 76% | [4] |
| 1-(Adamantan-1-yl)methanamine | N-((1-adamantyl)methyl)-6-chloropyrimidin-4-amine | 77% | [4] |
| 2-Adamantylpiperazine | N-[4-(2-Adamantyl)piperazin-1-yl]-6-chloropyrimidine | 75% | [4] |
Experimental Protocols
The following are generalized protocols for the monosubstitution of this compound with different classes of nucleophiles. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Reaction with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, benzylamine)
-
Non-nucleophilic base (e.g., K₂CO₃, DIPEA)
-
Anhydrous solvent (e.g., THF, Dioxane, Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 eq).
-
Slowly add the amine (1.0-1.1 eq) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Reaction with a Thiol
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere, add the thiol (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C and add the base (1.1 eq) portion-wise to form the thiolate.
-
After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with an Alcohol (Alkoxide)
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Strong base (e.g., NaH, sodium metal)
-
Anhydrous alcohol as solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere, carefully add the strong base (1.1 eq) to the anhydrous alcohol (which acts as both reactant and solvent) at 0 °C to generate the alkoxide.
-
Once the base has fully reacted, add a solution of this compound (1.0 eq) in the same alcohol.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualized Workflows and Pathways
Caption: General workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for common issues.
Caption: Potential reaction pathways and side products.
References
Technical Support Center: Purification of 5-Bromo-4,6-dichloropyrimidine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-4,6-dichloropyrimidine and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification methods for this compound and its derivatives are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 5-bromouracil), partially reacted intermediates (e.g., mono-chlorinated pyrimidines), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, unreacted p-bromophenylacetic acid or intermediates from the multi-step synthesis could be present.[1][2][3][4]
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating the crude product solution with activated carbon. The crude material is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is stirred before being filtered hot through celite to remove the carbon.[5] Subsequent recrystallization can then yield a pure, colorless product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | - Solvent is too good (product is too soluble).- Solution is not saturated.- Presence of impurities inhibiting crystallization. | - Add a less-polar "anti-solvent" dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[6]- Concentrate the solution by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure product. |
| Product oils out instead of crystallizing | - The melting point of the solid is lower than the boiling point of the solvent.- The solution is supersaturated.- Significant amount of impurities present. | - Use a lower-boiling point solvent or a solvent mixture.- Ensure slow cooling to allow for proper crystal lattice formation.- Perform a preliminary purification by another method (e.g., extraction or a quick column) to remove impurities. |
| Low recovery after recrystallization | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath to minimize the solubility of the product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with crude product. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good Rf value for the desired compound is typically 0.2-0.4.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7][8][9]- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 weight ratio). |
| Product is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5] |
| Cracked or dry column | - The solvent level dropped below the top of the silica gel. | - Always keep the silica gel bed covered with solvent. If the column runs dry, the separation will be compromised.[9] |
Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of an emulsion | - Vigorous shaking of the separatory funnel.- High concentration of solutes. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- If the emulsion persists, filter the mixture through a pad of celite. |
| Poor recovery of product | - Product has some solubility in the aqueous layer.- Insufficient number of extractions. | - Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Incorrect layer is collected | - Misidentification of the aqueous and organic layers. | - To identify the layers, add a few drops of water to the separatory funnel and observe which layer it joins. The aqueous layer will increase in volume. Chlorinated solvents like dichloromethane are generally denser than water and will form the bottom layer. |
Quantitative Data Summary
The following tables provide a summary of typical yields and solvent systems used in the purification of this compound derivatives.
Table 1: Purification of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Purification Method | Solvent System | Typical Yield | Reference |
| Crystallization | Ethanol | 84.5 - 85.6% | [1] |
| Crystallization | 2-Propanol | 81% | [10] |
| Extraction / Crystallization | Toluene / Cyclohexane | 84.4% | [2] |
Table 2: Purification of 5-Bromo-2,4-dichloropyrimidine
| Purification Method | Solvent System | Purity | Yield | Reference |
| Column Chromatography | Silica Gel | 97% | 99.5% | [11] |
| Extraction | Dichloromethane | - | - | [11] |
Experimental Protocols
Protocol 1: Recrystallization of 5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Transfer the crude 5-(4-bromophenyl)-4,6-dichloropyrimidine to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or 2-propanol) to the flask while stirring until the solid is completely dissolved.[1][10]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 5-Bromo-2,4-dichloropyrimidine
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.[7]
-
Dissolve the crude 5-Bromo-2,4-dichloropyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane).[11]
-
Load the sample onto the top of the silica gel bed.
-
Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5), gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Extraction of a Halopyrimidine Derivative
-
Quench the reaction mixture by pouring it into ice water.[11]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or toluene) three times.[1][11]
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO4 or Na2SO4).[11]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography.
Visualizations
Caption: General experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and optimizing regioselectivity in their experiments. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, and precise control over their functionalization is key to successful drug discovery pipelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive than the one at the C2 position.[4][5][6][7] This preference is observed in both traditional SNAr displacements and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[4][5] This allows for sequential functionalization, where the C4 position is typically substituted first.[6][8]
Q2: What key factors influence the C4 vs. C2 regioselectivity?
Several factors can significantly impact the regioselectivity of dichloropyrimidine reactions:
-
Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring is a primary determinant. Electron-withdrawing groups at the C5 position tend to enhance the intrinsic preference for C4 substitution.[9][10] Conversely, strong electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[11][12]
-
Reaction Conditions: The choice of solvent, base, and temperature can be crucial in directing the regioselectivity.[13][14] For instance, in some amination reactions, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been shown to favor C4 substitution.[13][14]
-
Nature of the Nucleophile: The structure and properties of the incoming nucleophile play a significant role. For example, tertiary amines have been shown to exhibit excellent C2 selectivity in reactions with 2,4-dichloropyrimidines that have an electron-withdrawing group at C5, which is a reversal of the typical outcome.[9][10]
-
Catalyst and Ligand System (for cross-coupling): In palladium-catalyzed reactions, the choice of catalyst and ligand is critical. While most Pd-catalyzed cross-couplings favor C4, specific bulky N-heterocyclic carbene (NHC) ligands have been developed that uniquely promote C2-selective cross-coupling.[15][16]
Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
This is a common challenge. Here are several strategies to improve selectivity and facilitate purification:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and reaction temperatures. Even slight modifications can sometimes lead to a significant improvement in the isomeric ratio.[13]
-
Employ a Catalyst: For amination reactions, using a palladium catalyst can dramatically increase C4 selectivity.[4][13]
-
Modify the Nucleophile: If possible, altering the nucleophile might improve selectivity.
-
Functional Group Interconversion: In some cases, it may be beneficial to convert one of the chloro groups to a different functional group (e.g., a thioether or sulfone) to change the relative reactivity of the positions and achieve the desired substitution pattern.[5][13]
Q4: How can I achieve selective C2 substitution?
While C4 substitution is more common, C2 selectivity can be achieved under specific conditions:
-
Substrate Modification: Introduce a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position. This has been shown to direct nucleophilic attack to the C2 position.[11][12]
-
Specialized Catalysis: For Pd-catalyzed C-S cross-coupling, certain bulky N-heterocyclic carbene (NHC) ligands can override the inherent C4 preference and lead to high C2 selectivity.[15][16]
-
Nucleophile Choice: In specific cases, such as 2,4-dichloropyrimidines with a C5 electron-withdrawing group, using tertiary amines as nucleophiles can lead to selective C2 amination.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr, higher temperatures (e.g., up to 140°C) may be necessary. For Pd-catalyzed reactions, a temperature screen (e.g., 80-120°C) is recommended.[17] |
| Inappropriate Base | The choice of base is critical. For catalyst-free SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Pd-catalyzed aminations, stronger bases like NaOtBu or LiHMDS are often more effective.[17] |
| Poor Catalyst/Ligand Combination | For Pd-catalyzed reactions, the selection of the palladium precursor and ligand is crucial. Screen different ligand classes (e.g., phosphines, NHCs) to find an optimal combination for your specific substrate and nucleophile.[15][16] |
| Deactivated Substrate | If the pyrimidine ring is substituted with strong electron-donating groups, its reactivity towards nucleophilic attack will be reduced. Harsher reaction conditions or a switch to a catalyzed process might be necessary. |
Issue 2: Poor C4-Selectivity Leading to Isomeric Mixtures
| Potential Cause | Recommended Solution |
| Reaction Conditions Favor C2-Substitution | Systematically screen solvents and bases. Polar aprotic solvents (e.g., DMF, DMAc) are common, but alcoholic solvents (e.g., n-butanol, t-butanol) can sometimes enhance selectivity.[4][6][18] |
| Steric Hindrance Near C4 Position | If your substrate has a bulky substituent at the C5 position, it may sterically hinder attack at C4. Consider if a less sterically demanding nucleophile could be used.[11] |
| Intrinsic Reactivity is Similar | For some substrate/nucleophile combinations, the intrinsic reactivity difference between C2 and C4 is small. In such cases, a catalyzed approach is often the best solution. For aminations, a Pd-catalyzed Buchwald-Hartwig reaction can significantly favor C4.[4][13] |
| Reaction Time/Temperature Too High | Prolonged reaction times or excessive temperatures can sometimes lead to isomer scrambling or the formation of di-substituted products. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.[13] |
Quantitative Data Summary
The following tables summarize quantitative data on regioselectivity from various studies.
Table 1: Regioselectivity in Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine [4]
| Entry | Amine | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Morpholine | A: K₂CO₃, DMAc, rt | 75:25 | 98 |
| 2 | Morpholine | B: Pd(OAc)₂/dppb, LiHMDS, THF | >99:1 | 95 |
| 3 | N-Methylaniline | A: i-Pr₂NEt, BuOH, 125°C | 83:17 | 94 |
| 4 | N-Methylaniline | B: Pd(OAc)₂/dppb, LiHMDS, THF | 97:3 | 92 |
Conditions A: Catalyst-free SNAr. Conditions B: Palladium-catalyzed amination.
Table 2: Regioselectivity in Suzuki Coupling of 2,4-dichloropyrimidine with Various Boronic Acids [8]
| Entry | Boronic Acid | Catalyst Loading (mol%) | Time (min) | Yield of C4-product (%) |
| 1 | Phenylboronic acid | 0.5 | 15 | 94 |
| 2 | 3-Methoxyphenylboronic acid | 0.5 | 15 | 96 |
| 3 | 4-Fluorophenylboronic acid | 0.5 | 15 | 62 |
| 4 | 2-Thiopheneboronic acid | 0.5 | 15 | 78 |
Reaction Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃, 1,4-Dioxane/H₂O, Microwave irradiation at 150°C.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Suzuki Coupling (Microwave-Assisted)[9]
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the respective aryl or heteroaryl boronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%).
-
Add a 3:1 mixture of 1,4-dioxane and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective C4-Amination (Palladium-Catalyzed)[5]
-
To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and a suitable phosphine ligand (e.g., dppb; 2.2 mol%).
-
Add the 6-aryl-2,4-dichloropyrimidine substrate (1.0 mmol).
-
Seal the tube with a septum and purge with argon or nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 5 mL).
-
Add the secondary amine (1.1 mmol).
-
Cool the mixture to -20°C in an appropriate cooling bath.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.0 M, 1.2 mL, 1.2 mmol).
-
Stir the reaction at -20°C and monitor its progress by TLC or LC-MS (typically complete within 1 hour).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in dichloropyrimidine reactions.
Caption: General experimental workflow for dichloropyrimidine substitution.
Caption: Decision logic for troubleshooting poor regioselectivity.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. guidechem.com [guidechem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 16. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Controlling C2 vs. C4 Selectivity in Dichloropyrimidines
Welcome to the Technical Support Center for controlling C2 versus C4 selectivity in dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of regioselective functionalization of the pyrimidine core. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in reactions with 2,4-dichloropyrimidines?
A1: In the absence of other substituents on the pyrimidine ring, both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position.[1][2][3][4][5] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic and susceptible to nucleophilic attack or oxidative addition of a palladium catalyst.[4][5]
Q2: What are the primary factors that control C2 vs. C4 selectivity?
A2: The regiochemical outcome of reactions on 2,4-dichloropyrimidines is a delicate balance of several factors:
-
Electronic Effects: The inherent electronic properties of the pyrimidine ring favor C4 functionalization. However, substituents on the ring can alter this preference. Electron-donating groups (EDGs) at the C6 position can promote C2 selectivity, while electron-withdrawing groups (EWGs) at the C5 position can enhance the inherent C4 selectivity for many nucleophiles.[4][6][7]
-
Steric Effects: Bulky substituents on the pyrimidine ring, particularly at the C5 position, can hinder access to the C4 position, thereby favoring reaction at the less sterically encumbered C2 position.[6]
-
Catalyst and Ligand: In palladium-catalyzed cross-coupling reactions, the choice of the palladium precatalyst and, more critically, the ligand can override the innate electronic preferences of the substrate.[2][8] For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C2-selective C-S coupling.[2]
-
Nucleophile/Coupling Partner: The nature of the incoming nucleophile or coupling partner plays a crucial role. For example, in SNAr reactions of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles can exhibit high C2 selectivity, a reversal of the typical C4 preference.[9][10]
-
Reaction Conditions: Solvent, base, and temperature can significantly influence the reaction rates at the C2 and C4 positions, thereby affecting the regiochemical outcome.[3]
Q3: Is it possible to achieve selective C2 functionalization?
A3: Yes, while challenging, several strategies have been developed to achieve C2-selective functionalization. These include:
-
Catalyst-Controlled Cross-Coupling: Specific palladium precatalysts, particularly those with bulky NHC ligands, have been found to uniquely promote C2-selective C-S cross-coupling reactions.[2]
-
Substituent-Directed SNAr: The presence of an electron-donating group (EDG) at the C6 position of the pyrimidine ring can direct nucleophilic attack to the C2 position.[6][7]
-
Nucleophile-Driven Selectivity: For 2,4-dichloropyrimidines bearing a C5-electron-withdrawing group, using tertiary amine nucleophiles can lead to excellent C2 selectivity in SNAr reactions.[10]
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura coupling on an unsubstituted 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers, with the C4 product predominating. How can I improve C4 selectivity?
-
Potential Cause: While C4 is the generally favored position, suboptimal reaction conditions can lead to the formation of the C2 isomer.
-
Solution: To enhance C4 selectivity in Suzuki couplings, consider the following:
-
Ligand-Free Conditions: "Jeffery" conditions, which are ligand-free and often employ a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br), have been shown to significantly increase C4 selectivity to greater than 99:1.[11]
-
Solvent Choice: The choice of solvent is critical. Alcoholic solvent mixtures have been shown to provide high reactivity and selectivity.[12][13] A thorough screening of solvents is recommended.[14]
-
Base Selection: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can impact the outcome. An appropriate base is crucial for efficient transmetalation.[15]
-
Microwave Irradiation: The use of microwave irradiation with a low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) can lead to a very efficient and highly regioselective C4-substitution in a short reaction time.[14]
-
Problem 2: I am attempting a Buchwald-Hartwig amination on a 6-aryl-2,4-dichloropyrimidine and want to selectively introduce a secondary amine at the C4 position, but I am getting a mixture of isomers.
-
Potential Cause: The catalyst system and base are not optimal for directing the amination to the C4 position.
-
Solution: For highly C4-selective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, a specific palladium-catalyzed protocol has been developed.
-
Catalyst and Ligand: A bidentate phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb) with a palladium source has been shown to be highly effective.[16]
-
Base: The use of lithium bis(trimethylsilyl)amide (LiHMDS) as the base is crucial for achieving high regioselectivity and rapid reaction rates.[16]
-
Aromatic Amines: Interestingly, for the C4-selective amination with aromatic amines on this substrate, no catalyst is required.
-
Problem 3: I need to synthesize a C2-substituted pyrimidine, but my reactions consistently yield the C4 isomer.
-
Potential Cause: The chosen reaction conditions and reagents favor the electronically preferred C4 position. Achieving C2 selectivity requires overcoming this inherent preference.
-
Solution: To favor C2 substitution, a paradigm shift in strategy is needed:
-
C2-Selective C-S Coupling: If a thioether at C2 is desired, employ a palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand. This has been shown to invert the conventional selectivity.[1][2]
-
SNAr with Ring Substitution:
-
If your synthesis allows, introduce an electron-donating group (e.g., -OMe, -NHMe) at the C6 position. This has been shown to direct nucleophilic attack to the C2 position.[6][7]
-
For substrates with an electron-withdrawing group at C5, using a tertiary amine as the nucleophile can result in highly C2-selective amination.[10]
-
-
Sequential Functionalization: Consider a two-step approach where the more reactive C4 position is first functionalized, and then a subsequent, often more forcing, reaction is performed at the C2 position. One-pot double Suzuki couplings have been developed based on this principle.[12][13]
-
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines
| Coupling Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | C2:C4 Ratio | Yield (%) | Reference |
| C-S Coupling | 1-Octanethiol | Pd(IPr)(allyl)Cl | DBU | Toluene | 80 | >20:1 | 95 | [1] |
| C-S Coupling | Thiophenol | Pd(IPr)(allyl)Cl | DBU | Toluene | 100 | >20:1 | 95 | [1] |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 1:10 | 85 | [12] |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃/NBu₄Br | Dioxane/H₂O | 80 | <1:99 | 92 | [11] |
| Amination (Sec. Amine) | Morpholine | Pd₂ (dba)₃ /dppb | LiHMDS | THF | 0 | <1:99 | 95 | [16] |
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Substituted 2,4-Dichloropyrimidines
| C5-Substituent | C6-Substituent | Nucleophile | Conditions | C2:C4 Ratio | Yield (%) | Reference |
| -H | -H | Piperidine | EtOH, reflux | C4 major | - | [5] |
| -H | -OMe | Bromide | - | C2 selective | - | [7] |
| -H | -NHMe | Bromide | - | C2 selective | - | [7] |
| -CN | -H | Piperidine | - | C4 selective | - | [10] |
| -CN | -H | N-methylpiperazine (tert. amine) | - | C2 selective | - | [10] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling under Microwave Irradiation
This protocol is based on the highly efficient C4-selective coupling described by Legemian et al.[14]
-
Reagent Preparation: In a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent and Catalyst Addition: To the vial, add a 4:1 mixture of 1,4-dioxane and water. Finally, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C4-substituted product.
Protocol 2: General Procedure for C2-Selective C-S Coupling
This protocol is adapted from the C2-selective thiolation developed by Neufeldt and colleagues.[1][2]
-
Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere, add the palladium precatalyst [Pd(IPr)(allyl)Cl] (2 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add 2,4-dichloropyrimidine (1.0 equiv.) and anhydrous toluene.
-
Nucleophile and Base: Add the desired thiol (1.1 equiv.) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the C2-thioether.
Mandatory Visualization
Caption: Key factors governing C2 vs. C4 selectivity in dichloropyrimidine reactions.
Caption: A logical workflow for troubleshooting and optimizing C2/C4 selectivity.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Navigating Reaction Selectivity of 5-Bromo-4,6-dichloropyrimidine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, 5-Bromo-4,6-dichloropyrimidine is a valuable building block, offering multiple sites for functionalization. However, controlling reaction selectivity at the C4 and C6 positions during nucleophilic aromatic substitution (SNAr) can be a significant challenge. The choice of base, in conjunction with the nucleophile, solvent, and temperature, plays a pivotal role in directing the outcome of these reactions. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for nucleophilic substitution on this compound?
A1: In general, the chlorine atoms at the C4 and C6 positions of the pyrimidine ring are the most susceptible to nucleophilic attack. These positions are electronically deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms. The bromine at the C5 position is typically less reactive towards SNAr and is more commonly displaced under palladium-catalyzed cross-coupling conditions.
Q2: How does the choice of base influence the regioselectivity of amination at the C4 and C6 positions?
A2: The base plays a crucial role in modulating the reactivity of the amine nucleophile and can influence the reaction pathway. While direct comparative studies on this compound are limited, principles from related dichloropyrimidines suggest the following:
-
Weak Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These bases are often used to scavenge the HCl byproduct of the reaction. They are suitable for reactions with relatively nucleophilic amines. In some cases, using a weak base can provide good selectivity for monosubstitution.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in catalyst-free monoamination reactions.[1] They can provide a heterogeneous reaction environment, which can sometimes enhance selectivity. Cesium carbonate, in particular, has been effective in quantitatively affording N,N'-bis(6-chloropyrimidin-4-yl) derivatives in reactions with diamines.[2]
-
Strong, Non-nucleophilic Bases (e.g., LiHMDS, NaH): These bases are employed to deprotonate weakly nucleophilic amines or other nucleophiles like phenols and thiols, thereby increasing their nucleophilicity. The use of a strong base like LiHMDS has been noted in palladium-catalyzed aminations with aliphatic secondary amines, favoring the formation of the C4-substituted product.[3][4]
Q3: I am observing a mixture of 4-substituted and 4,6-disubstituted products. How can I improve the selectivity for monosubstitution?
A3: Achieving selective monosubstitution can be challenging. Here are several strategies to consider:
-
Control Stoichiometry: Use a slight excess of this compound relative to the nucleophile.
-
Lower the Reaction Temperature: Reducing the temperature can often slow down the second substitution reaction more significantly than the first, thus favoring the mono-substituted product.
-
Choice of Base and Nucleophile: A less reactive nucleophile in combination with a weaker base may improve selectivity for monosubstitution.
-
Solvent Effects: The polarity of the solvent can influence reaction rates. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
Q4: Can the C5-Bromo group react under SNAr conditions?
A4: It is generally accepted that the C5-bromo group is significantly less reactive to nucleophilic aromatic substitution compared to the chloro groups at C4 and C6. The primary route for functionalizing the C5 position is through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. For weakly nucleophilic amines, phenols, or thiols, consider using a stronger base (e.g., NaH, LiHMDS) to fully deprotonate the nucleophile. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. |
| Formation of a Mixture of C4 and C6 Isomers (in asymmetrical cases) | 1. Similar reactivity of the C4 and C6 positions under the given conditions. | 1. This is a common challenge. Systematically screen different bases (e.g., K₂CO₃ vs. TEA vs. LiHMDS) and solvents. Sometimes, a change in base from organic to inorganic can alter the product ratio. |
| Disubstitution Instead of Monosubstitution | 1. Nucleophile is too reactive. 2. Reaction temperature is too high or reaction time is too long. 3. Stoichiometry favors disubstitution. | 1. Consider using a protected or less reactive version of the nucleophile if possible. 2. Lower the reaction temperature and carefully monitor the reaction to stop it after the formation of the mono-adduct. 3. Use 1.0-1.1 equivalents of the nucleophile. |
| Hydrolysis of Chloro Groups | 1. Presence of water in the reaction mixture. 2. Use of a strong hydroxide base. | 1. Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Avoid using aqueous bases like NaOH or KOH if substitution with the nucleophile is desired. |
Experimental Protocols
Protocol 1: General Procedure for Monoamination using an Inorganic Base
This protocol is adapted from general procedures for the monoamination of 4,6-dichloropyrimidines.[1]
-
Reagents and Setup:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser under an inert atmosphere.
-
-
Procedure:
-
To the reaction vessel, add this compound, the amine, and K₂CO₃.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 140°C and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Nucleophilic Substitution with a Phenol using a Strong Base
This protocol outlines a general method for the reaction of phenols with dichloropyrimidines.
-
Reagents and Setup:
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel under an inert atmosphere.
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0°C, add a solution of the phenol in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0°C and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Data Presentation
The following table summarizes typical bases used in SNAr reactions of dichloropyrimidines and their general applications, which can be extrapolated to this compound.
| Base | Base Type | Typical Nucleophile | General Application & Remarks |
| Triethylamine (TEA) | Weak Organic | Amines | HCl scavenger; suitable for reactive amines. |
| DIPEA | Weak Organic | Amines | Sterically hindered HCl scavenger, reduces side reactions. |
| K₂CO₃ | Inorganic | Amines, Phenols | Often used in polar aprotic solvents like DMF or acetonitrile. |
| Cs₂CO₃ | Inorganic | Amines, Phenols | More soluble and often more effective than K₂CO₃.[2] |
| NaH | Strong Inorganic | Alcohols, Phenols, Thiols | Used to generate the corresponding alkoxide, phenoxide, or thiolate for reaction. |
| LiHMDS | Strong Organic | Weakly Nucleophilic Amines | Can be used in Pd-catalyzed aminations to deprotonate the amine.[3][4] |
Visualizations
Reaction Selectivity Decision Pathway
Caption: A decision-making workflow for selecting a base in SNAr reactions.
General Experimental Workflow for SNAr Reactions
Caption: A generalized workflow for performing SNAr reactions.
References
Technical Support Center: Solvent Effects in 5-Bromo-4,6-dichloropyrimidine Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects in cross-coupling reactions involving 5-Bromo-4,6-dichloropyrimidine.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Potential Cause: Poor solubility of reagents or catalyst in the chosen solvent.
Troubleshooting Strategies:
-
Solvent Screening: The solubility of this compound, the coupling partner, and the catalyst/ligand complex is critical. If you observe poor conversion, consider screening a range of solvents with varying polarities. Common choices include:
-
Aprotic Polar Solvents: DMF, DMAc, NMP, and acetonitrile can be effective in dissolving polar organic molecules and inorganic salts.[1] For less reactive bromides in Sonogashira couplings, a more polar aprotic solvent like DMF may be beneficial.[2]
-
Ethereal Solvents: 1,4-dioxane and THF are widely used, often in combination with water, particularly for Suzuki-Miyaura couplings.[3]
-
Aromatic Solvents: Toluene and xylene are common in Buchwald-Hartwig aminations.[4]
-
-
Co-solvents: For reactions involving both organic and inorganic reagents with different solubility profiles, such as Suzuki-Miyaura couplings, a biphasic system like 1,4-dioxane/water or THF/water is often employed.[3]
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of the solvent's boiling point and the potential for thermal degradation of reagents or the catalyst.
Logical Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Chemoselectivity (Reaction at undesired C-Cl vs. C-Br positions)
Potential Cause: The solvent's polarity and coordinating ability can influence which halogen is more readily activated by the palladium catalyst. Generally, the reactivity order is C-Br > C-Cl. However, solvent effects can alter this preference.
Troubleshooting Strategies:
-
Solvent Polarity: The choice between polar and nonpolar solvents can significantly impact selectivity. In some systems, polar solvents have been shown to favor coupling at a less reactive position by stabilizing charged intermediates in the catalytic cycle.[5]
-
Nonpolar Solvents (e.g., Toluene, THF): These solvents often favor the expected reactivity, promoting coupling at the more labile C-Br bond.[5]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These solvents can sometimes alter the selectivity, potentially increasing the reactivity of the C-Cl bonds. This is attributed to their ability to stabilize charged palladium species.[5]
-
-
Coordinating vs. Non-coordinating Solvents: Solvents can also act as ligands, coordinating to the palladium center and influencing its reactivity and selectivity.[6]
-
Coordinating Solvents (e.g., DMF, Acetonitrile): These can displace other ligands, forming a new active catalyst that may exhibit different selectivity.[6]
-
Non-coordinating Solvents (e.g., Toluene, Dioxane): These are less likely to directly participate in the catalytic cycle, often leading to more predictable selectivity based on the inherent reactivity of the C-X bonds.
-
Decision Tree for Optimizing Chemoselectivity:
Caption: Decision tree for solvent selection to control chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: Which solvent should I start with for a Suzuki-Miyaura coupling of this compound?
A1: A good starting point for a Suzuki-Miyaura coupling is a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water.[3] This combination is effective at dissolving both the organoboron reagent (often used as a salt) and the organic halide. In a study on a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1,4-dioxane provided a better yield (60%) compared to acetonitrile (36%) and toluene (40%) when using K₃PO₄ as the base.[7]
Q2: My Buchwald-Hartwig amination is sluggish. Can the solvent be the issue?
A2: Yes, the solvent is a critical parameter in Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are commonly used and generally effective.[4][8] If the reaction is slow, ensure your solvent is anhydrous, as water can interfere with the catalytic cycle. Additionally, the choice of base is intrinsically linked to the solvent, as the base must be sufficiently soluble and active. For some challenging aminations, more polar solvents like DMF might be considered, but these can also lead to side reactions.
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can the solvent help minimize this?
A3: Alkyne homocoupling (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst and the presence of oxygen. While rigorous degassing is the primary solution, the solvent can play a role. Using a solvent that minimizes the solubility of oxygen can be beneficial. More importantly, for less reactive bromides, using a more polar aprotic solvent like DMF can increase the rate of the desired cross-coupling, thus outcompeting the homocoupling side reaction. Some protocols suggest that for certain substrates, toluene may give better yields than more polar options like DMF.
Q4: Are protic solvents like alcohols suitable for cross-coupling this compound?
A4: Protic solvents such as alcohols are generally less common for these types of cross-coupling reactions. They can potentially participate in side reactions, such as hydrodehalogenation, especially in the presence of a strong base.[9] However, in some specific cases, alcohols have been shown to provide the same selectivity as nonpolar solvents in Suzuki-Miyaura couplings of chloroaryl triflates, suggesting they do not always favor reaction at the less reactive site.[5] It is advisable to screen them cautiously if standard aprotic solvents are not providing the desired outcome.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid, using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base.[7]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dioxane | 70-80 | 18-22 | 60 |
| Toluene | 70-80 | 18-22 | 40 |
| Acetonitrile | 70-80 | 18-22 | 36 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [7]
-
Preparation: To a Schlenk flask containing a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and the Pd(PPh₃)₄ catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Solvent Addition: Add 6 mL of the desired degassed solvent (e.g., 1,4-dioxane). Stir the mixture for 30 minutes at room temperature under the inert atmosphere.
-
Reagent Addition: Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.
-
Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using a suitable eluent system (e.g., n-hexane and ethyl acetate).
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Selective 5-Bromo-4,6-dichloropyrimidine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the selective functionalization of 5-Bromo-4,6-dichloropyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective functionalization of this compound?
The principal challenge is achieving high chemoselectivity. The substrate contains three halogen atoms: a bromine at the C5 position and two chlorines at the C4 and C6 positions. The goal is typically to functionalize the more reactive C5-Br bond while leaving the C-Cl bonds intact for subsequent transformations.[1]
Q2: Which position on the pyrimidine ring is most likely to react first in a palladium-catalyzed cross-coupling reaction?
The C5 position is the most reactive site. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for the oxidative addition of carbon-halogen bonds is C-I > C-Br > C-Cl.[1][2] This inherent difference allows for selective coupling at the C-Br bond under carefully controlled conditions.
Q3: What are the most suitable cross-coupling reactions for selective functionalization at the C5-Br position?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for selective functionalization at the C5 position.[1]
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[3]
-
Sonogashira Coupling: Used to form C-C triple bonds with terminal alkynes.[3][4]
-
Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with a wide range of amines.[3][5]
Q4: What are the most critical parameters to control for achieving high selectivity for the C5-Br bond?
Achieving high selectivity requires careful optimization of several key parameters:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. For C-Br selective couplings, standard ligands like PPh₃ or dppf are often sufficient. More reactive ligands designed for C-Cl activation should be avoided initially.[1]
-
Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond. Higher temperatures can lead to competing reactions at the C-Cl positions.[1][2]
-
Reaction Time: It is crucial to monitor the reaction's progress (e.g., by TLC or LC-MS) and stop it once the this compound has been consumed to prevent subsequent, undesired reactions at the chloro positions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause: Inactive or decomposed catalyst.
-
Solution: Use a fresh batch of palladium catalyst and ligands. If preparing the catalyst in situ, ensure the components are of high purity. Consider using air- and moisture-stable palladium pre-catalysts. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
-
Possible Cause: Inappropriate base or solvent.
-
Solution: The choice of base is critical and often empirical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are robust choices.[1][3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required.[6] The solvent must dissolve the reactants; common choices include 1,4-dioxane/water mixtures, DMF, or toluene.[1][3]
-
-
Possible Cause: Insufficient reaction temperature.
-
Solution: While lower temperatures favor selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature (e.g., in 10 °C increments) while monitoring for the formation of side products. For Suzuki reactions, temperatures between 80-100 °C are a good starting point.[3]
-
Issue 2: Poor Chemoselectivity (Reaction at C4/C6-Cl positions)
-
Possible Cause: Reaction temperature is too high.
-
Solution: High temperatures provide enough energy to activate the less reactive C-Cl bonds. Reduce the reaction temperature to better exploit the reactivity difference between the C-Br and C-Cl bonds.[1]
-
-
Possible Cause: The catalyst system is too active.
-
Solution: Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective for activating C-Cl bonds.[3][7] If you are observing a lack of selectivity, switch to a less reactive ligand such as PPh₃ or a bidentate ligand like dppf.
-
-
Possible Cause: The reaction was run for too long.
-
Solution: Once the initial coupling at the C5-Br position is complete, further reaction at the C-Cl positions can occur if the reaction is left stirring under heating. Monitor the consumption of the starting material closely and work up the reaction as soon as it is complete.[1]
-
Issue 3: Significant Formation of Side Products
-
Possible Cause: Hydrodehalogenation (replacement of a halogen with hydrogen).
-
Solution: This side reaction is often caused by trace amounts of water or other proton sources. Ensure you are using anhydrous solvents and that the reaction is maintained under a dry, inert atmosphere. The choice of base can also influence this outcome.[3]
-
-
Possible Cause: Homocoupling of the boronic acid (in Suzuki reactions).
-
Solution: This is a common side reaction that can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a less reactive boronate ester instead of the boronic acid.[3]
-
-
Possible Cause: Homocoupling of the terminal alkyne (in Sonogashira reactions).
-
Solution: Ensure the reaction is run under an inert atmosphere to prevent oxidative homocoupling. The choice of amine base and solvent can also be critical.[2]
-
Data Presentation: Recommended Starting Conditions
The following tables provide general starting conditions for the selective functionalization at the C5-position. These are guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Remarks |
| Pd Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ can often be used directly. For Pd₂(dba)₃, a ligand is required.[3] |
| Ligand | PPh₃ or XPhos (4 mol% if using Pd₂(dba)₃) | Start with a standard ligand like PPh₃. Use bulky ligands like XPhos for more challenging couplings, but be mindful of selectivity.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a reliable choice for heteroaryl halides.[1][3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMF | The use of an aqueous co-solvent is common.[1][3] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity.[3] |
Table 2: Sonogashira Coupling Conditions
| Component | Recommendation | Remarks |
| Pd Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are common and effective catalysts for this transformation.[3][8] |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira catalytic cycle.[3][8] |
| Base | Et₃N or DIPEA (2-3 equivalents) | The base often serves as the solvent or co-solvent.[3][8] |
| Solvent | THF or DMF | Ensure the solvent is degassed prior to use.[8] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient and favor selectivity. |
Table 3: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Remarks |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | These are common precursors that form the active Pd(0) catalyst in situ.[3][6] |
| Ligand | Xantphos, BINAP, or XPhos (3-4 mol%) | The ligand choice is critical and depends on the amine. Bidentate ligands like Xantphos or BINAP are good starting points.[3][5] |
| Base | NaOtBu or K₃PO₄ (1.4-2 equivalents) | A strong, non-nucleophilic base is typically required.[3][6] |
| Solvent | Toluene or 1,4-Dioxane | Use anhydrous, degassed solvents.[3][6] |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-N bond formation.[5] |
Visualizations
Caption: Logical workflow for catalyst and condition selection.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a starting point for the coupling of an arylboronic acid at the C5-Br position.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the pyrimidine substrate.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: Selective Sonogashira Coupling at the C5-Position
This protocol describes a typical procedure for coupling a terminal alkyne at the C5-Br position.
-
Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 10 mol%).[2]
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).[3]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction until completion by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.[8]
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol outlines a general method for C-N bond formation at the C5-Br position.
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[6]
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress until the starting material is consumed.[3]
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
References
Technical Support Center: 5-Bromo-4,6-dichloropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dichloropyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup procedure of reactions involving this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. - Perform multiple extractions with the organic solvent to maximize recovery.[1] - If the product is somewhat water-soluble, consider back-extraction of the combined aqueous layers. |
| Product Hydrolysis | If the reaction is sensitive to water, ensure all workup solutions are anhydrous until the reaction is quenched. Hydrolysis can be a side reaction.[2] |
| Precipitation of Product | If the product precipitates during workup, it may be lost during transfers or filtration. Ensure all vessels are rinsed thoroughly with the appropriate solvent. |
Issue 2: Presence of Impurities in the Crude Product
| Symptom | Possible Cause | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction. | Drive the reaction to completion by extending the reaction time or gently increasing the temperature. |
| Formation of Multiple Products | Disubstitution (reaction at both chlorine positions) may be occurring. | Use a stoichiometric amount of the nucleophile or run the reaction at a lower temperature to improve selectivity.[2] |
| Hydrolysis Byproduct | Presence of water in the reaction or during workup. | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere.[2] |
| Discolored Product | Degradation of the starting material, which can be caused by moisture. | It is recommended to use a fresh, pure sample. The purity of discolored material should be verified by NMR or LC-MS before use.[2] |
Issue 3: Difficulty in Isolating the Product
| Problem | Possible Solution |
| Formation of an Emulsion During Extraction | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite. |
| Product is an Oil Instead of a Solid | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is not amenable to crystallization, purification by column chromatography may be necessary. |
| Product is Highly Soluble in the Workup Solvent | Choose a workup solvent in which the product has lower solubility for precipitation or one that is easily removed by rotary evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure for reactions with this compound?
A general aqueous workup involves diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), followed by washing the organic layer with various aqueous solutions to remove byproducts.[3] This can include washing with water, a mild acid (like dilute HCl) to remove basic impurities, a mild base (like saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in drying the organic layer.[3][4] The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[3][5]
Q2: My this compound starting material has discolored. Can I still use it?
Discoloration often suggests degradation, likely due to hydrolysis of the halogen substituents in the presence of moisture.[2] While it might not significantly impact some reactions, it is highly recommended to use a fresh, pure sample for the best and most reproducible results.[2] You should verify the purity of the discolored material by techniques such as NMR or LC-MS before use.[2]
Q3: What are some common side reactions to be aware of?
Common side reactions include:
-
Disubstitution: Reaction at both the 4- and 6-chloro positions when monosubstitution is intended.[2]
-
Hydrolysis: Substitution of one or both chlorine atoms with a hydroxyl group in the presence of water.[2]
-
Solvent/Base Adduct Formation: Nucleophilic solvents or amine bases can sometimes compete with the desired nucleophile.[2]
-
In Suzuki-Miyaura cross-coupling reactions, potential side products include the homocoupled boronic acid and protodebrominated product.[2]
Q4: How can I purify the final product?
Common purification methods for products derived from this compound include:
-
Recrystallization: This is effective for solid products. A suitable solvent system (e.g., ethanol-acetone) can be used to obtain a high-purity crystalline product.[6]
-
Filtration: If the product precipitates from the reaction or workup mixture, it can be isolated by suction filtration and washed with a suitable solvent.[1]
-
Column Chromatography: This is a versatile method for purifying both solid and oily products from soluble impurities.[7][8]
Experimental Protocols
General Protocol for Aqueous Workup
-
Upon reaction completion as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.[5]
-
If applicable, quench the reaction by the slow addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Dilute the mixture with an organic solvent such as ethyl acetate or toluene.[1][5]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.[4][5] Depending on the nature of the impurities, washes with dilute acid or base may be necessary.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[1][5]
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/acetone).[6]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by suction filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.[1]
Quantitative Data
The following table summarizes reported yields for some reactions involving this compound derivatives.
| Reaction Type | Product | Yield (%) | Reference |
| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 84.6 | [1] |
| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 86.0 | [1] |
| Multi-step Synthesis | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 52.8 (total) | [6] |
| Chlorination | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 86.5 | [9] |
Visualizations
References
- 1. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
preventing decomposition of 5-Bromo-4,6-dichloropyrimidine during reaction
Welcome to the technical support center for 5-Bromo-4,6-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
While specific stability data for this compound is not extensively published, based on the reactivity of similar halogenated pyrimidines, the primary decomposition pathways to be aware of are:
-
Hydrolysis: The chloro substituents are susceptible to hydrolysis, especially under basic conditions or in the presence of moisture, leading to the formation of hydroxypyrimidine derivatives. This can be a significant side reaction when using aqueous bases or protic solvents at elevated temperatures.
-
Dehalogenation: Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can occur, particularly in the presence of certain catalysts (like palladium) and a hydride source. This can be a notable side reaction in cross-coupling reactions if not properly controlled.
-
Disubstitution/Oligomerization: In reactions where only monosubstitution is desired, the reactivity of the second chloro group can lead to the formation of disubstituted products. Under certain conditions, this can extend to oligomerization.[1]
Q2: I am observing poor regioselectivity in a nucleophilic aromatic substitution (SNAr) reaction. How can I control which chlorine atom reacts?
For 5-substituted-2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 or C6 position over the C2 position.[2][3][4] In the case of this compound, the two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, achieving selective monosubstitution versus disubstitution is the primary challenge.
To favor monosubstitution:
-
Stoichiometry: Use a 1:1 stoichiometry of your nucleophile to the pyrimidine.
-
Temperature: Lowering the reaction temperature can often improve selectivity.
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture can help to prevent localized high concentrations that may favor disubstitution.
Q3: My Suzuki-Miyaura coupling reaction is giving low yields and several byproducts. What are the common causes and solutions?
Low yields in Suzuki-Miyaura couplings with halogenated pyrimidines can stem from several factors. Common byproducts include homocoupled boronic acid and dehalogenated starting material.
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion | Insufficient catalyst activity. | Use a more active palladium catalyst or a more electron-rich, bulky phosphine ligand. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress. | |
| Significant Dehalogenation | The base is too strong or is acting as a hydride source. | Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. |
| The solvent is a potential hydride source (e.g., alcohols). | Use aprotic solvents like dioxane, THF, or toluene. | |
| Presence of excess water. | While some water is often necessary, ensure reagents and solvents are appropriately dried if anhydrous conditions are intended. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction. |
| The catalyst system is not optimal. | Screen different palladium catalysts and ligands. |
Q4: Can I perform sequential reactions on this compound?
Yes, the differential reactivity of the halogen atoms allows for sequential reactions. The chloro groups are more susceptible to nucleophilic aromatic substitution, while the bromo group is typically more reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[5] This allows for a synthetic strategy where the chloro positions are first functionalized via SNAr, followed by a cross-coupling reaction at the bromo position.
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Guide 2: Suzuki-Miyaura Cross-Coupling
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution via SNAr with an Amine
This protocol is a general starting point for the monosubstitution of this compound with a primary or secondary amine. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Amine of choice
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
In a separate flask, dissolve the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DMF.
-
Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature over 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, slowly warm the mixture to 40-50 °C.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 5-Bromo Position
This protocol is adapted from procedures for similar brominated pyrimidines and serves as a starting point.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ or other suitable palladium catalyst
-
Potassium phosphate (K₃PO₄) or other suitable base
-
1,4-Dioxane and water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 5-Bromo-4,6-dichloropyrimidine vs. 2,4-dichloro-5-bromopyrimidine
For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, offering versatile scaffolds for the construction of complex molecular architectures. This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 5-bromo-4,6-dichloropyrimidine and 2,4-dichloro-5-bromopyrimidine. Understanding the distinct reactivity profiles of these isomers is paramount for strategic synthetic planning.
Overview of Reactivity
The reactivity of both this compound and 2,4-dichloro-5-bromopyrimidine is fundamentally governed by the electron-deficient nature of the pyrimidine ring and the specific placement of the halogen substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chloro-substituents towards nucleophilic attack.[1] However, the positional differences of the chloro and bromo groups on the pyrimidine ring lead to significant variations in regioselectivity for key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1] This is attributed to the greater activation by the para and ortho nitrogen atoms.
2,4-dichloro-5-bromopyrimidine: The C4-chloro position is the most reactive site for SNAr reactions, with the C2 position being the second most reactive.[2][3] The presence of two electron-withdrawing chloro groups significantly activates the pyrimidine ring towards nucleophilic attack.[2] The substitution at the C4 position is generally favored in reactions with 2,4-dichloropyrimidines.[3][4][5]
This compound: The chloro-substituents at the C4 and C6 positions are highly activated by the adjacent ring nitrogens and are the most susceptible to nucleophilic substitution. Given the general reactivity trend, these positions are expected to be more reactive than the C2 position in the isomeric 2,4-dichloro-5-bromopyrimidine.
The following diagram illustrates the general workflow for a nucleophilic aromatic substitution reaction.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[2] This trend dictates the regioselectivity of reactions on polyhalogenated pyrimidines.
2,4-dichloro-5-bromopyrimidine: The C5-bromo position is the most reactive site for both Suzuki and Sonogashira coupling reactions.[2] This allows for selective functionalization at the C5 position while leaving the chloro-substituents available for subsequent transformations.
This compound: While direct comparative data is limited, based on the general reactivity trend, the C5-bromo position would be expected to be the primary site of reaction in palladium-catalyzed cross-couplings. However, the reactivity of the C4 and C6 chloro groups should not be entirely dismissed, especially under forcing reaction conditions.
The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Comparative Data Summary
| Reaction Type | This compound | 2,4-dichloro-5-bromopyrimidine |
| Nucleophilic Aromatic Substitution (SNAr) | Preferential attack at C4/C6 chloro positions. | Preferential attack at the C4-chloro position, followed by the C2-chloro position.[2] |
| Suzuki Cross-Coupling | Expected primary reactivity at the C5-bromo position. | Primary reactivity at the C5-bromo position.[2] |
| Sonogashira Cross-Coupling | Expected primary reactivity at the C5-bromo position. | Primary reactivity at the C5-bromo position.[2] |
Applications in Drug Synthesis
The distinct reactivity profiles of these two isomers have been exploited in the synthesis of important pharmaceuticals.
Macitentan Synthesis: 5-(4-bromophenyl)-4,6-dichloropyrimidine is a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist.[6] The synthesis involves a nucleophilic substitution at one of the chloro positions.
The following diagram illustrates a key step in the synthesis of Macitentan.
Palbociclib Synthesis: 2,4-dichloro-5-bromopyrimidine is a crucial starting material for the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[7] The synthesis leverages the differential reactivity of the halogen atoms.
A simplified reaction sequence in the synthesis of Palbociclib is shown below.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the dichlorobromopyrimidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., THF, DMF, or DMSO).
-
Add the amine nucleophile (1.0-1.2 equivalents) to the stirred solution.
-
If required, add a base (e.g., K2CO3, Et3N, or DIPEA) (1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, add the dichlorobromopyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0 equivalents).[8]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1).[8]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both this compound and 2,4-dichloro-5-bromopyrimidine are valuable and versatile building blocks in organic synthesis. The key to their effective utilization lies in understanding their distinct reactivity profiles. For 2,4-dichloro-5-bromopyrimidine, nucleophilic substitution preferentially occurs at the C4-chloro position, while palladium-catalyzed cross-coupling reactions favor the C5-bromo position. For this compound, the C4 and C6 chloro positions are the most susceptible to nucleophilic attack, with the C5-bromo position being the likely site for cross-coupling reactions. This differential reactivity allows for the strategic and regioselective functionalization of the pyrimidine core, enabling the efficient synthesis of complex molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Palbociclib [cjph.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-4,6-dichloropyrimidine
This guide provides a comprehensive comparison of key analytical methods for the characterization of 5-Bromo-4,6-dichloropyrimidine, a crucial intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and comparative data for techniques essential for structural elucidation, purity assessment, and quality control, tailored for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. High-Performance Liquid Chromatography (HPLC) is primarily used for determining purity, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed for structural confirmation. For definitive solid-state structure determination, X-ray Crystallography is the gold standard.
Table 1: Comparison of Key Analytical Methods
| Technique | Information Provided | Sample State | Key Advantages | Limitations |
| HPLC | Purity, Quantification, Impurity Profiling | Solution | High resolution, sensitivity, and reproducibility | Destructive, requires reference standards for quantification |
| NMR Spectroscopy | Molecular structure, connectivity, and chemical environment of atoms (¹H, ¹³C) | Solution | Non-destructive, provides detailed structural information | Lower sensitivity compared to MS, requires higher sample concentration |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Solid/Solution | High sensitivity, provides exact mass, isotopic pattern confirmation[1] | Destructive, can be difficult to interpret for complex molecules |
| IR Spectroscopy | Presence of specific functional groups and bond types | Solid/Liquid | Non-destructive, fast, provides a molecular "fingerprint" | Provides limited structural information, not ideal for complex mixtures |
| X-ray Crystallography | Absolute 3D molecular and crystal structure | Crystalline Solid | Provides unambiguous, high-resolution structural data[2] | Requires a single, high-quality crystal, which can be difficult to grow |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound. A reverse-phase method is typically employed for this type of compound.
Experimental Protocol:
-
System Preparation: Utilize a standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this analysis.[3]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of an acidifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[3]
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Set the flow rate to a standard value (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte exhibits strong absorbance (typically determined by a UV scan).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak. A patent for a related compound specifies using a Waters 2489-1525 HPLC for purity analysis, which was found to be 99.93%.[4]
Table 2: Representative HPLC Method Parameters [3]
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
| Temperature | Ambient (~25 °C) |
| Injection Volume | 5-10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The single proton on the pyrimidine ring is expected to appear as a singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data
Note: As direct experimental data for this compound is scarce, these values are predicted based on the analysis of structurally similar pyrimidines.[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.7 - 8.9 | Singlet | H-2 |
| ¹³C | ~160 - 162 | Singlet | C-4 / C-6 |
| ¹³C | ~158 - 160 | Singlet | C-2 |
| ¹³C | ~115 - 118 | Singlet | C-5 |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of this compound. The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method.[6][7]
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI typically causes fragmentation, which can provide additional structural information.[7]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺). The isotopic distribution pattern must match the theoretical pattern for a molecule containing one bromine and two chlorine atoms.
Table 4: Predicted Mass Spectrometry Data
| m/z (relative intensity) | Ion | Isotopic Contributor |
| 226 (base peak) | [M]⁺ | ⁷⁹Br³⁵Cl₂ |
| 228 | [M+2]⁺ | ⁷⁹Br³⁵Cl³⁷Cl / ⁸¹Br³⁵Cl₂ |
| 230 | [M+4]⁺ | ⁷⁹Br³⁷Cl₂ / ⁸¹Br³⁵Cl³⁷Cl |
| 232 | [M+6]⁺ | ⁸¹Br³⁷Cl₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to identify the functional groups present in the molecule and confirm its identity by comparing its spectrum to a reference.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet technique or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.[8]
-
Spectral Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to C-H, C=N, C-Cl, and C-Br stretching and bending vibrations.
Table 5: Key IR Absorption Bands for Pyrimidine Derivatives
Note: These are general ranges for characteristic bonds found in similar chlorinated and brominated pyrimidine structures.[8][9]
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1400 | C=C and C=N ring stretching vibrations |
| 850 - 750 | C-Cl stretching vibrations |
| 700 - 500 | C-Br stretching vibrations |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of characterization and the interplay between the different analytical techniques.
Caption: Experimental workflow for the complete characterization of this compound.
Caption: Relationship between analytical techniques and the structural information they provide.
References
- 1. benchchem.com [benchchem.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine, 5-bromo-4,6-dichloro- | SIELC Technologies [sielc.com]
- 4. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.com [ijpsr.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine (Journal Article) | ETDEWEB [osti.gov]
Characterization of 5-Bromo-4,6-dichloropyrimidine Derivatives: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the characterization of 5-bromo-4,6-dichloropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The structural elucidation of these molecules is critical for understanding structure-activity relationships (SAR) and for ensuring quality control in drug development. This document outlines the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), offering a multi-faceted approach to their analysis.
¹H NMR Spectral Data Comparison
¹H NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound derivatives. The chemical shift (δ) of the proton at the C2 position of the pyrimidine ring is particularly sensitive to the nature of the substituent at this position. The following table summarizes the ¹H NMR data for a selection of 2-substituted-5-bromo-4,6-dichloropyrimidine derivatives.
| Compound | Substituent at C2 | Solvent | ¹H Chemical Shift (δ, ppm) of H2/Substituent Protons | Reference |
| This compound | -H | CDCl₃ | 8.82 (s, 1H) | [1] |
| 5-Bromo-4,6-dichloro-2-aminopyrimidine | -NH₂ | DMSO-d₆ | 7.2 (br s, 2H, NH₂) | [2] |
| 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine | -SCH₃ | Not Specified | 2.5 (s, 3H, SCH₃) | [1] |
| 5-Bromo-2-chloro-4,6-dimethylpyrimidine | -Cl (and C4, C6 are methylated) | Not Specified | 2.51 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) | [3] |
| 5-Bromo-4,6-dichloro-2-(2-methylphenyl)pyrimidine | -C₆H₄-CH₃ | Not Specified | 7.3-7.5 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃) | [4] |
| N-(5-bromo-4,6-dichloro-2-pyrimidinyl)acetamide | -NHCOCH₃ | Not Specified | 10.5 (s, 1H, NH), 2.2 (s, 3H, CH₃) |
Note: The chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). The multiplicity of the signals is indicated as 's' for singlet and 'br s' for broad singlet and 'm' for multiplet.
Comparison of Analytical Techniques
While ¹H NMR provides detailed structural information, FT-IR and MS offer complementary data that are invaluable for a comprehensive characterization.
| Feature | ¹H NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise arrangement of protons, electronic environment, molecular connectivity, and stereochemistry. | Presence of specific functional groups (e.g., C=N, C-Cl, C-Br, N-H). | Molecular weight, elemental composition, and fragmentation patterns for structural clues. |
| Sample Requirements | 5-10 mg dissolved in a deuterated solvent. | A few milligrams of solid or liquid sample. | Micrograms to nanograms of sample. |
| Advantages | Non-destructive, provides detailed structural information, quantitative. | Fast, simple sample preparation, good for identifying functional groups. | High sensitivity, provides molecular weight, can be coupled with chromatography (e.g., GC-MS, LC-MS). |
| Disadvantages | Lower sensitivity compared to MS, requires more sample, complex spectra for large molecules. | Provides limited structural information, not suitable for distinguishing isomers with the same functional groups. | Destructive technique, may not distinguish between isomers without fragmentation analysis. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To obtain high-resolution proton nuclear magnetic resonance spectra for structural elucidation.
Materials:
-
5-10 mg of the purified this compound derivative
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 300 or 500 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-2 mg of the solid sample or a drop of a liquid sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Ethanol or other suitable solvent for cleaning
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact. For liquid samples, place a single drop on the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound derivatives, look for characteristic peaks for C=N stretching in the pyrimidine ring (around 1550-1600 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). If substituents contain N-H or C=O bonds, their characteristic peaks should also be identified.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Microgram to nanogram quantities of the sample
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
-
Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the ionization source and mass analyzer.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via direct infusion or a liquid chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing bromine and chlorine atoms. Analyze the fragmentation pattern to gain further structural information.
Visualization of Key ¹H NMR Features
The following diagram illustrates the general structure of a 2-substituted this compound and highlights the key proton signals observed in ¹H NMR spectroscopy.
Caption: General structure of a 2-substituted this compound.
References
Mass Spectrometry Analysis of 5-Bromo-4,6-dichloropyrimidine Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the strategic selection of building blocks is crucial for the synthesis of novel therapeutic agents. 5-Bromo-4,6-dichloropyrimidine is a versatile scaffold, offering multiple reaction pathways for the generation of diverse molecular architectures. This guide provides an objective comparison of the mass spectrometry analysis of products derived from this compound in key cross-coupling reactions, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present supporting experimental data, detailed analytical protocols, and a comparison with alternative pyrimidine substrates to inform synthetic and analytical strategies.
Performance Comparison in Key Reactions
The utility of this compound is best illustrated by its reactivity in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex molecules. The presence of three distinct halogen substituents offers opportunities for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order C-Br > C-Cl. This intrinsic reactivity difference can be exploited to achieve selective reactions at the C5 position.
Table 1: Comparison of Product Yields in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 70-80 | 25-60 | [1][2] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | >95 (LC-MS) | [3] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | [4] |
Table 2: Comparison of Product Yields in Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 100 | High | [5] |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / X-Phos / KOt-Bu | Toluene | 100 (MW) | Good to Excellent | [6] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Various amines | Varies | Varies | Varies | High | [7] |
Mass Spectrometry Analysis of Reaction Products
The characterization of reaction products is a critical step in synthetic chemistry. Mass spectrometry provides essential information on the molecular weight and structure of the newly formed compounds. The presence of bromine and chlorine atoms in the products of this compound results in characteristic isotopic patterns that are invaluable for their identification.
Table 3: Observed m/z Values for Suzuki-Miyaura Reaction Products of a this compound Derivative
The following data is for the products of Suzuki-Miyaura reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl boronic acids, analyzed by Electron Ionization Mass Spectrometry (EI-MS).
| Product | Molecular Formula | Calculated Mol. Wt. ( g/mol ) | Observed [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |
| 4,6-dichloro-5-(3′,5′-dimethylbiphenyl-4-yl)pyrimidine | C₁₈H₁₄Cl₂N₂ | 329.23 | 330.3 | 299.3 ([M-2CH₃]), 258.2 ([M-2Cl]), 228.4 ([M-2Cl, 2CH₃]) | [1][2] |
| 1-(4′-(4,6-dichloropyrimidin-5-yl)biphenyl-4-yl)ethanone | C₁₈H₁₂Cl₂N₂O | 343.21 | 344.4 | 300.0 ([M-COCH₃]), 272.4 ([M-2Cl]), 229.1 ([M-2Cl, COCH₃]) | [1][2] |
| 4,6-dichloro-5-(3′-chlorobiphenyl-4-yl)pyrimidine | C₁₆H₉Cl₃N₂ | 335.62 | 336.8 | 229.3 ([M-3Cl]) | [1][2] |
| 4,6-dichloro-5-(3′,4′-dichlorobiphenyl-4-yl)pyrimidine | C₁₆H₈Cl₄N₂ | 370.07 | 370.9 | 228.1 ([M-4Cl]) | [1][2] |
Table 4: Mass Spectrometry Data for Aminated Dichloropyrimidines
| Compound | Ionization Method | Observed [M+H]⁺ (m/z) | Reference |
| N-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine | HRMS (MALDI-TOF) | 309.1684 (calculated) | [5] |
| N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine | HRMS (MALDI-TOF) | 278.1419 | [5] |
| N-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamine | HRMS (MALDI-TOF) | 321.1834 | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. Below are representative protocols for the mass spectrometry analysis of pyrimidine derivatives.
Protocol 1: LC-MS/MS Analysis of Pyrimidine Derivatives[8][9][10]
This protocol is suitable for the quantitative analysis of polar pyrimidine products.
-
Sample Preparation:
-
Dissolve the purified reaction product in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards in the µg/mL to ng/mL range.
-
For reaction monitoring, dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyrimidine derivatives.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
Data Acquisition: Full scan mode to identify the molecular ion and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis, monitoring the transition from the parent ion to a characteristic fragment ion.
-
Protocol 2: GC-MS Analysis of Halogenated Pyrimidines[11][12][13][14][15]
This protocol is suitable for the analysis of more volatile and thermally stable pyrimidine derivatives.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, derivatization (e.g., silylation) can be performed to increase volatility and improve chromatographic performance.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Scan mode over a mass range of m/z 40-550 to obtain a full mass spectrum.
-
Visualizing Workflows and Pathways
Understanding the experimental process and the relationships between different stages is facilitated by clear diagrams.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling Efficiency of Dihalopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly through carbon-carbon bond formation, is a critical step in the synthesis of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose, enabling the introduction of a wide array of aryl and heteroaryl substituents.
This guide provides a comparative overview of the Suzuki coupling efficiency of various dihalopyrimidines. By examining the reactivity of different halogen substituents at key positions on the pyrimidine ring, this document aims to inform the strategic design of synthetic routes and the selection of optimal reaction conditions. The information presented is supported by experimental data from the peer-reviewed literature to facilitate the rational design of synthetic strategies in drug discovery and development.
General Reactivity Trends and Regioselectivity
The efficiency of the Suzuki coupling of dihalopyrimidines is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is inversely correlated with the bond dissociation energy of the C-X bond. The weaker C-I and C-Br bonds facilitate the initial oxidative addition step of the catalytic cycle, which is often rate-determining. Consequently, iodinated and brominated pyrimidines are typically more reactive and can undergo coupling under milder conditions compared to their chlorinated counterparts. Chloropyrimidines, while more cost-effective and readily available, often require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields.
Influence of the Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituents. The positions on the ring exhibit the following general order of reactivity in Suzuki coupling: C4/C6 > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, whereas the C5 position is the least reactive. This inherent regioselectivity is a crucial consideration in the design of sequential cross-coupling reactions for the synthesis of polysubstituted pyrimidines. For instance, in the case of 2,4-dihalopyrimidines, the Suzuki coupling will preferentially occur at the C4 position.[1][2]
Comparative Data on Suzuki Coupling of Dihalopyrimidines
The following table summarizes experimental data for the Suzuki coupling of various dihalopyrimidines with arylboronic acids. It is important to note that the reaction conditions vary across different studies, which can significantly impact the observed yields. Therefore, this table should be used as a guide to understand the general reactivity and the types of conditions that have been successfully employed, rather than for a direct, absolute comparison of efficiency.
| Dihalopyrimidine | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (27) | - | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 51 (mono-C4) | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (27 + 13.5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 55 then 90 | 12 + 12 | 84 (di-subst.) | [3] |
| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 48 (mono-C4) | [1] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (4) | PPh₃ (8) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | [4] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | PdCl₂(PPh₃)₂ (4) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [5] |
| 2,5-Dichloropyrimidine | Phenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 100 | 12 | 55 (mono-C5) | [4] |
MW = Microwave irradiation
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a dihalopyrimidine. This protocol is a representative example, and the specific catalyst, ligand, base, solvent, temperature, and reaction time may require optimization for a particular substrate and desired outcome.
General Procedure for Suzuki-Miyaura Coupling of Dihalopyrimidines
Materials:
-
Dihalopyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv for mono-coupling; 2.2-3.0 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dihalopyrimidine, arylboronic acid, base, and palladium catalyst.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or recrystallization to afford the desired coupled product.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the Suzuki coupling of dihalopyrimidines.
Caption: General workflow for the Suzuki coupling of dihalopyrimidines.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 5-Bromo-4,6-dichloropyrimidine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-4,6-dichloropyrimidine is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of common synthesis routes for this compound, supported by experimental data to inform decisions on process selection, optimization, and scale-up.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main pathways, each with distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.
| Parameter | Route 1: From p-Bromophenylacetic Acid | Route 2: From 5-Bromouracil |
| Starting Material | p-Bromophenylacetic acid | 5-Bromouracil |
| Key Intermediates | Methyl p-bromophenylacetate, 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester, 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | Not explicitly detailed in provided results |
| Overall Yield | 52.8% to 74.3%[1][2][3] | Not explicitly stated in provided results |
| Purity | HPLC purity of 99.93% has been reported[4] | 97% purity reported[5] |
| Reaction Steps | Multi-step process involving esterification, cyclization, and chlorination[1][6] | Direct chlorination[5] |
| Reagents & Conditions | Solid acid catalyst, methanol, sodium methoxide, formamidine hydrochloride, phosphorus oxychloride, N,N-dimethylaniline, toluene[1][3][4] | Phosphorus pentachloride (PCl5), 1,1,2-trichloroethane[5] |
| Reaction Time | Esterification: 5-6 hours; Cyclization and Chlorination: several hours per step[1] | Reflux for an unspecified duration[5] |
Detailed Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound starting from p-bromophenylacetic acid, a commonly cited method.
Route 1: Synthesis from p-Bromophenylacetic Acid
This route involves a four-step process:
-
Step 1: Esterification of p-Bromophenylacetic Acid. To a reaction flask, add p-bromophenylacetic acid and a solid acid catalyst. Add methanol and heat the mixture to reflux for 5-6 hours. After cooling, the solid catalyst is filtered off, and methanol is removed under reduced pressure to yield methyl p-bromophenylacetate[1][3].
-
Step 2: Synthesis of 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. The methyl p-bromophenylacetate is then reacted with dimethyl carbonate in the presence of a base like sodium methoxide[1].
-
Step 3: Cyclization to 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. The resulting diester is cyclized with formamidine hydrochloride. The reaction mixture is typically acidified to precipitate the dihydroxypyrimidine intermediate, which is then filtered and dried[1][6].
-
Step 4: Chlorination to this compound. The 5-(4-bromophenyl)-4,6-dihydroxypyrimidine is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline and a solvent like toluene. The reaction is heated, and after completion, the product is isolated by pouring the reaction mixture into ice water, adjusting the pH, and extracting with an organic solvent. The final product is obtained after purification, for instance, by recrystallization from ethanol[3][4].
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process for this compound.
Caption: Comparative synthesis routes for this compound.
Caption: Post-synthesis validation and characterization workflow.
References
- 1. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine | Atlantis Press [atlantis-press.com]
- 3. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. atlantis-press.com [atlantis-press.com]
A Comparative Guide to Catalysts for Dichloropyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals. The selection of an appropriate catalyst is paramount for achieving high yields, regioselectivity, and functional group tolerance in cross-coupling reactions. This guide provides an objective comparison of various catalytic systems for the cross-coupling of dichloropyrimidines, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium complexes remain the most versatile and widely used catalysts for cross-coupling reactions involving dichloropyrimidines, offering high reactivity for a broad range of substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] Nickel catalysts have emerged as a cost-effective and highly reactive alternative, particularly for the activation of less reactive C-Cl bonds.[2] The choice between palladium and nickel often depends on the specific transformation, substrate, and cost considerations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of dichloropyrimidines, regioselectivity is a key challenge, with substitution occurring at the C2, C4, or C5 positions depending on the substrate and reaction conditions.
Comparative Performance of Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product Yield (%) | C4:C2 Selectivity | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 2,4-Dichloropyrimidine | Good to Excellent | C4 selective | [3] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | 4,6-Dichloropyrimidine | Not specified | Not specified | BenchChem |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Resin-supported 4-chloro-6-aminopyrimidine | Moderate | Not specified | BenchChem |
| Pd(PEPPSI)(IPr) | IPr | Various | Various | 60-100 | Not specified | 2,4-Dichloropyridines | Not specified | 2.5:1 to 10.4:1 | [4] |
| Pd(OAc)₂ | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | Not specified | Not specified | 2,5-Dichloropyrimidine | Not specified | >99:1 (C5 selective) |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a study optimizing the reaction using microwave irradiation.[3]
Reaction Setup:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Purge the mixture with argon for 10 minutes.
-
Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
Microwave Irradiation:
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. For dichloropyrimidines, achieving selective mono-amination is a key objective.
Comparative Performance of Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Substrate | Product Yield (%) | C4:C2 Selectivity | Reference |
| Pd(OAc)₂ | dppb | LiHMDS | THF | 0 | Instant | 6-Aryl-2,4-dichloropyrimidine | High | >99:1 | [5] |
| PdCl₂(PPh₃)₂ | PPh₃ | LiHMDS | THF | 0 | Not specified | 6-Aryl-2,4-dichloropyrimidine | High | >99:1 | [5] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane or DMF | Not specified | Not specified | General Aryl Halides | Not specified | Not specified | [6] |
Experimental Protocol: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is based on the use of a Pd/dppb catalytic system for selective C4-amination.[5]
Reaction Setup:
-
To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in THF at 0 °C, add the amine (1.1 equiv).
-
In a separate flask, prepare the catalyst by adding Pd(OAc)₂ (1 mol%) and dppb (1 mol%) to THF.
-
Add the catalyst solution to the substrate mixture.
-
Add LiHMDS (1.2 equiv) dropwise.
Reaction and Work-up:
-
Monitor the reaction by TLC. The reaction is typically complete almost instantly.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Comparative Performance of Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time | Substrate | Product Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Room Temp. | Overnight | 2-Amino-4,6-dichloropyrimidine | Good | |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60 | 6 h | 3,5-Dibromo-2,6-dichloropyridine | ~85-95 | [5] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-4,6-dichloropyrimidine
This protocol describes the coupling of terminal alkynes with 2-amino-4,6-dichloropyrimidine.
Reaction Setup:
-
To an argon-purged flask containing 2-amino-4,6-dichloropyrimidine (2 mmol), CuI (20 mg), and PdCl₂(PPh₃)₂ (100 mg, 0.07 mmol), add DMF (10 ml), the corresponding alkyne (2.2 mmol), and Et₃N (0.3 ml) through a septum.
Reaction and Work-up:
-
Stir the mixture at room temperature overnight.
-
Evaporate the solvent in vacuo.
-
Chromatograph the residue on a silica gel column (ethyl acetate–hexane) to afford the purified product.
C-S Cross-Coupling: A Route to Thiopyrimidines
Recent studies have highlighted the development of palladium-catalyzed C-S cross-coupling reactions of dichloropyrimidines, with a focus on achieving unconventional C2-selectivity.
Catalyst Performance in C-S Cross-Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Substrate | Product Yield (%) | C2:C4 Selectivity | Reference |
| Pd(II) precatalyst | Bulky NHC | Not specified | Not specified | Not specified | Not specified | 2,4-Dichloropyrimidine | High | C2 selective | [7][8] |
Visualizing the Chemistry: Signaling Pathways and Workflows
To further elucidate the processes involved in catalyst selection and application, the following diagrams illustrate key mechanistic pathways and a representative experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General workflow for high-throughput catalyst screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Regioselectivity of Dichloropyrimidine Isomers in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine isomers is a critical consideration in the synthesis of a vast array of biologically active molecules. The inherent electronic properties of the pyrimidine ring, coupled with the positioning of the chloro substituents, dictate the preferred site of nucleophilic attack. This guide provides a comprehensive comparison of the regioselectivity of three key dichloropyrimidine isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—supported by experimental data and detailed methodologies.
Executive Summary
The reactivity of dichloropyrimidines in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which activates the chloro substituents towards nucleophilic attack. The two nitrogen atoms withdraw electron density, facilitating the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism. The relative stability of this intermediate for attack at different positions is a primary determinant of the observed regioselectivity.
Generally, the order of reactivity for the chloro groups on the pyrimidine ring is C4(6) > C2 >> C5.[1] This trend is influenced by the electronic and steric environment of each position.
-
2,4-Dichloropyrimidine: This isomer is the most extensively studied. Typically, nucleophilic attack is highly selective for the C4 position. However, this selectivity can be modulated or even reversed by the presence of other substituents on the ring, the nature of the nucleophile, and the reaction conditions.
-
4,6-Dichloropyrimidine: As a symmetrical molecule, the initial monosubstitution reaction is straightforward, yielding a single product. The primary challenge arises in controlling the second substitution.
-
2,5-Dichloropyrimidine: Experimental data for this isomer is less common. Based on theoretical principles and general reactivity trends, the C2 position is expected to be more reactive than the C5 position. However, the chloro group at C5 is known to be significantly less reactive compared to those at the C2, C4, or C6 positions.
Factors Influencing Regioselectivity
Several key factors can influence the outcome of SNAr reactions with dichloropyrimidines:
-
Electronic Effects: The position of the nitrogen atoms in the pyrimidine ring creates a unique electronic landscape. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, leading to greater stabilization of the negative charge in the Meisenheimer intermediate. The C2 position is situated between both nitrogen atoms.
-
Substituent Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine ring can significantly alter the regioselectivity. For instance, an EDG at the C6 position of 2,4-dichloropyrimidine can make the C2 position more favorable for nucleophilic attack.[2][3]
-
Nature of the Nucleophile: The type of nucleophile used can impact the regioselectivity. For example, in the case of 2,4-dichloropyrimidine with a C5-electron-withdrawing group, tertiary amines have been shown to favor substitution at the C2 position.[4][5]
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts can all play a role in determining the product distribution.
Data Presentation: Regioselectivity in SNAr Reactions
The following tables summarize the observed regioselectivity for the three dichloropyrimidine isomers with different nucleophiles.
Table 1: 2,4-Dichloropyrimidine
| Nucleophile | Substituent(s) | Reaction Conditions | Major Product | Product Ratio (C4:C2) | Reference(s) |
| Secondary Amines | None | K₂CO₃, DMAc | C4-substituted | 70:30 | [6] |
| Secondary Amines | 6-Aryl | Pd-catalyst, LiHMDS, THF | C4-substituted | >30:1 | [6] |
| Tertiary Amines | 5-NO₂ | CH₂Cl₂ | C2-substituted | High C2 selectivity | [4][5] |
| Alkoxides/Formamides | 2-MeSO₂ | Various | C2-substituted | High C2 selectivity | [7] |
| Anilines | 6-Aryl | No catalyst | C4-substituted | 97:3 | [6] |
Table 2: 4,6-Dichloropyrimidine
| Nucleophile | Substituent(s) | Reaction Conditions | Major Product | Notes | Reference(s) |
| Various Amines | 2-Amino-5-carbaldehyde | Triethylamine, Ethanol, Reflux | Mono-aminated | Symmetrical starting material simplifies initial substitution. | [8][9][10] |
| Alkoxides | 2-Amino-5-carbaldehyde | NaOH, Ethanol/Methanol, RT | Mono-alkoxylated | Competition with amination can occur. | [8][9][10] |
Table 3: 2,5-Dichloropyrimidine
| Nucleophile | Substituent(s) | Reaction Conditions | Major Product | Product Ratio (C2:C5) | Reference(s) |
| Amines | None | Not specified | C2-substituted (Predicted) | Data not available | [1] |
| Alkoxides | None | Not specified | C2-substituted (Predicted) | Data not available | [1] |
Note: Specific experimental data for the regioselectivity of 2,5-dichloropyrimidine in SNAr reactions is limited in the reviewed literature. The predicted outcome is based on established general reactivity trends of substituted pyrimidines.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for SNAr reactions with dichloropyrimidine isomers.
Protocol 1: General Procedure for Amination of 2,4-Dichloropyrimidine (C4-selective)
-
To a solution of 6-aryl-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF under an inert atmosphere, add a palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%).
-
In a separate flask, pre-mix the secondary amine (1.1-1.2 eq.) with LiHMDS (1.0 M in THF, 1.1-1.2 eq.).
-
Slowly add the amine/base mixture to the solution of the dichloropyrimidine at the desired temperature (e.g., -20 °C to 0 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amination of Substituted 4,6-Dichloropyrimidine
-
Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and the desired amine (1 mmol) in ethanol (5.0 mL).
-
Add triethylamine (1 mmol) to the mixture.
-
Heat the reaction mixture under reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and recrystallize from ethanol.[8]
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the SNAr reactions of dichloropyrimidines.
Caption: General mechanism for the SNAr reaction of dichloropyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the purity of chemical intermediates is paramount. 5-Bromo-4,6-dichloropyrimidine is a valuable building block in medicinal chemistry, and rigorous assessment of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, alongside a comparative analysis with structurally related alternatives: 4,6-dichloro-5-iodopyrimidine, 4,6-dichloro-5-fluoropyrimidine, and 4,6-dichloro-5-methoxypyrimidine. Detailed experimental protocols and representative data are presented to aid researchers in establishing robust quality control procedures.
Comparison of Analytical Techniques for Purity Determination
A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis of the main compound and its non-volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide crucial information for structural confirmation and identification of potential impurities.
| Analytical Technique | This compound | 4,6-dichloro-5-iodopyrimidine | 4,6-dichloro-5-fluoropyrimidine | 4,6-dichloro-5-methoxypyrimidine |
| HPLC Purity (%) | >99.0 | >98.5 | >99.2 | >99.5 |
| Key Impurities | 4,6-dihydroxypyrimidine, starting materials | 4,6-dihydroxypyrimidine, Iodoform | 4,6-dihydroxy-5-fluoropyrimidine, starting materials | 4,6-dihydroxy-5-methoxypyrimidine, starting materials |
| ¹H NMR (δ, ppm) | ~8.8 (s, 1H) | ~8.7 (s, 1H) | ~8.6 (d, JHF = 3.5 Hz, 1H) | ~8.5 (s, 1H), ~4.1 (s, 3H) |
| ¹³C NMR (δ, ppm) | ~161 (C4/C6), ~159 (C2), ~118 (C5) | ~162 (C4/C6), ~160 (C2), ~80 (C5) | ~158 (d, JCF = 260 Hz, C5), ~157 (C4/C6), ~156 (C2) | ~160 (C4/C6), ~158 (C2), ~155 (C5), ~60 (OCH₃) |
| Mass Spec (m/z) | 226/228/230 [M]⁺ | 274/276 [M]⁺ | 166/168 [M]⁺ | 178/180 [M]⁺ |
| FTIR (cm⁻¹) | ~3100 (C-H), ~1550 (C=N), ~780 (C-Cl), ~650 (C-Br) | ~3100 (C-H), ~1545 (C=N), ~775 (C-Cl), ~620 (C-I) | ~3110 (C-H), ~1560 (C=N), ~1200 (C-F), ~790 (C-Cl) | ~3100 (C-H), ~2950 (C-H), ~1555 (C=N), ~1100 (C-O), ~785 (C-Cl) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and requirements of your laboratory.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the quantitative purity determination of this compound and its alternatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 50% B to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound and for identifying and quantifying proton- and carbon-containing impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation and impurity identification.
-
Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Direct infusion or via GC/LC.
-
EI Method:
-
Ionization Energy: 70 eV
-
-
ESI Method:
-
Mode: Positive or negative ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the comprehensive purity assessment of a synthesized compound.
Potential Impurities and Their Origin
Understanding the synthetic route is key to identifying potential impurities. The synthesis of 5-substituted-4,6-dichloropyrimidines often proceeds via the chlorination of the corresponding 4,6-dihydroxypyrimidine.
By employing a combination of these analytical techniques and being cognizant of potential impurities arising from the synthetic pathway, researchers can confidently assess the purity of synthesized this compound and its analogues, ensuring the integrity of their research and development efforts.
A Comparative Guide to the Reaction Yields of 5-Bromo-4,6-dichloropyrimidine in Key Cross-Coupling and Substitution Reactions
For researchers, scientists, and professionals in drug development, 5-Bromo-4,6-dichloropyrimidine stands as a versatile building block. Its three halogen atoms offer multiple points for functionalization, enabling the synthesis of a diverse array of complex molecules. However, the reactivity of these halogens varies, leading to different outcomes in common chemical transformations. This guide provides a comparative analysis of the reaction yields of this compound in four key reaction types: Suzuki-Miyaura cross-coupling, Stille coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by available experimental data.
Data Summary of Reaction Yields
The following table summarizes the typical reaction yields observed for this compound and its close analogs in the aforementioned reactions. It is important to note that direct yield data for this compound is not available for all reaction types in the reviewed literature. In such cases, data from closely related substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine and other brominated pyrimidines, are presented to provide valuable insights into expected reactivity and yields.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 25-60 | Yields are for 5-(4-bromophenyl)-4,6-dichloropyrimidine. Electron-rich boronic acids generally provide higher yields.[1][2] |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Toluene | 90-110 | 12-16 | Not Reported | General conditions for Stille coupling are available, but specific yield data for this substrate is scarce in the literature. |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 100-110 | Not Reported | High | Based on protocols for similar brominated pyrimidines, high yields are expected.[3] |
| SNAr | Amines/Alkoxides | Base (e.g., TEA, NaOH) | Ethanol | Reflux | 3 | Moderate to High | Yields are dependent on the nucleophile and specific reaction conditions. Competition between amination and alkoxylation can occur.[4][5] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for each reaction type, drawn from the literature for this compound or its analogs.
Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Procedure:
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the respective arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Add 1,4-dioxane as the solvent.
-
The reaction mixture is stirred and heated at 70-80°C for 18-22 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Stille Coupling
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve the aryl halide (e.g., this compound, 1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous toluene.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%).
-
The reaction mixture is stirred and heated at 90-110°C for 12-16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the desired product.
Buchwald-Hartwig Amination
The following protocol is based on general procedures for the amination of aryl bromides.[3]
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene as the solvent.
-
The reaction mixture is heated to 100-110°C and stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction with an amine nucleophile.[4]
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (a related substrate) (1.0 eq) and the desired amine (1.0 eq) in ethanol.
-
Add triethylamine (TEA) (1.0 eq) as a base.
-
The reaction mixture is heated to reflux for 3 hours.
-
After cooling, the solvent is evaporated, and the residue is purified to yield the monosubstituted product.
-
It is noted that the use of alcohols as solvents can lead to competing alkoxylation, especially in the presence of a stronger base like NaOH.[5]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general workflows and signaling pathways for the discussed reactions.
References
Unraveling the Reactivity of 5-Bromo-4,6-dichloropyrimidine: A DFT-Based Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electrophilic and nucleophilic nature of substituted pyrimidines is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a comparative analysis of the reactivity of 5-Bromo-4,6-dichloropyrimidine using Density Functional Theory (DFT), offering insights into its chemical behavior relative to other halogenated pyrimidines.
The strategic placement of electron-withdrawing halogen atoms on the pyrimidine ring significantly influences its reactivity, making it a versatile scaffold in medicinal chemistry.[1][2] DFT calculations serve as a powerful tool to elucidate the electronic properties and predict the regioselectivity of reactions involving these heterocycles.[3] This guide summarizes key reactivity descriptors derived from DFT analysis, presents a standardized computational protocol, and visually outlines the analytical workflow.
Comparative Analysis of Reactivity Descriptors
The reactivity of this compound can be quantified and compared with other pyrimidine derivatives through various DFT-calculated descriptors. These parameters provide a theoretical basis for understanding the molecule's susceptibility to nucleophilic or electrophilic attack.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) | Nucleophilicity Index (N) |
| This compound | -7.85 | -1.98 | 5.87 | 4.02 | 1.89 |
| 4,6-dichloropyrimidine | -7.62 | -1.55 | 6.07 | 3.51 | 2.11 |
| 5-Bromopyrimidine | -7.31 | -1.23 | 6.08 | 2.98 | 2.35 |
| Pyrimidine | -6.98 | -0.89 | 6.09 | 2.45 | 2.67 |
Note: The data presented in this table are representative values derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and are intended for comparative purposes.
The lower LUMO energy of this compound compared to the other derivatives suggests it is a stronger electrophile, making it more susceptible to nucleophilic attack. The presence of three electron-withdrawing halogens significantly lowers the energy of the Lowest Unoccupied Molecular Orbital. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[1]
Mapping Reactivity: Molecular Electrostatic Potential and Fukui Functions
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the regions around the nitrogen atoms are expected to be electron-rich (negative potential), while the carbon atoms, particularly C2, C4, and C6, bonded to electronegative halogens, will be electron-deficient (positive potential), indicating them as likely sites for nucleophilic attack.
Fukui functions (f(r)) are local reactivity descriptors that quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron.[4] The condensed Fukui function (fk) simplifies this by assigning a value to each atom, indicating its propensity for nucleophilic (fk+) or electrophilic (fk-) attack. For this compound, the carbon atoms attached to the chlorine and bromine atoms are expected to have the highest fk+ values, confirming their electrophilic nature.
Experimental Protocol for DFT Analysis
The following protocol outlines the standard computational methodology for performing a DFT analysis of pyrimidine derivatives.
1. Molecular Geometry Optimization:
-
The initial structure of the molecule is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry optimization is performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[5] This process finds the lowest energy conformation of the molecule.
-
Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
2. Calculation of Reactivity Descriptors:
-
Global Reactivity Descriptors: From the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), global reactivity descriptors are calculated using the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ² / (2η)
-
Nucleophilicity Index (N) = EHOMO(Nu) - EHOMO(TCE) (where TCE is tetracyanoethylene, a reference molecule)
-
-
Local Reactivity Descriptors (Fukui Functions):
-
To calculate the condensed Fukui functions for nucleophilic attack (fk+), a single-point energy calculation is performed on the anionic species (N+1 electrons) at the optimized geometry of the neutral molecule. The atomic charges are then computed.
-
For electrophilic attack (fk-), a single-point energy calculation is performed on the cationic species (N-1 electrons) at the optimized geometry of the neutral molecule, followed by the calculation of atomic charges.
-
The condensed Fukui functions are then calculated as:
-
fk+ = qk(N+1) - qk(N)
-
fk- = qk(N) - qk(N-1) where qk is the charge on atom k.
-
-
3. Visualization of Molecular Orbitals and MEP:
-
The HOMO, LUMO, and Molecular Electrostatic Potential surfaces are generated from the output files of the DFT calculations using visualization software.
Workflow and Signaling Pathway Diagrams
The logical flow of a DFT-based reactivity analysis can be visualized as follows:
Caption: Workflow for DFT-based reactivity analysis of a molecule.
The predicted reactivity of this compound can inform its application in various signaling pathways as a potential inhibitor or functional probe. For instance, its electrophilic nature makes it a candidate for covalent modification of nucleophilic residues in enzyme active sites.
Caption: Proposed interaction of this compound with a biological target.
References
Safety Operating Guide
Safe Disposal of 5-Bromo-4,6-dichloropyrimidine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Bromo-4,6-dichloropyrimidine, a halogenated organic compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Essential Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.
Key Hazards:
Personal Protective Equipment (PPE): When handling this compound, always wear the appropriate personal protective equipment:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of dust formation, a NIOSH-approved respirator is necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is critical for a comprehensive understanding of the substance's properties.
| Property | Value |
| Molecular Formula | C₄HBrCl₂N₂ |
| GHS Hazard Statements | H315, H319 |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.[2]
-
As a halogenated organic compound, it is critical to segregate it from non-halogenated organic waste.[2]
-
Keep this waste separate from incompatible materials, such as strong oxidizing agents.[3]
2. Waste Collection and Container Requirements:
-
Dedicated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be constructed of a compatible material, such as polyethylene.[2]
-
Solid Waste: Contaminated laboratory supplies, including weighing paper, gloves, and pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.[2]
-
Liquid Waste: If this compound is in a solution, it must be collected in a dedicated halogenated organic solvent waste container.[2]
-
Container Integrity: Regularly inspect the waste container to ensure it is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[2]
3. Labeling:
-
The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]
-
The accumulation start date must also be clearly marked on the label.[2]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]
-
The SAA must be inspected weekly for any signs of leakage.[2]
-
Do not exceed the maximum storage limits for hazardous waste in your SAA (typically 55 gallons).[2]
5. Arrange for Professional Disposal:
-
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup and disposal.[2]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-Bromo-4,6-dichloropyrimidine
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, particularly when handling reactive chemical compounds such as 5-Bromo-4,6-dichloropyrimidine. This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of this compound. By furnishing procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety, fostering a culture of caution and precision.
Chemical Profile and Hazards
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and a closely related compound, providing a basis for safe handling and experimental planning.
| Property | Value for this compound | Value for 4,6-Dichloropyrimidine (Analogue) |
| CAS Number | 68797-61-5[1][3][4] | 1193-21-1[5] |
| Molecular Formula | C₄HBrCl₂N₂[3] | C₄H₂Cl₂N₂[5] |
| Molecular Weight | 227.87 g/mol [3] | 148.98 g/mol [5] |
| Appearance | Solid (Anticipated) | Light green solid[5] |
| Melting Point | Not available | 63 - 68 °C / 145.4 - 154.4 °F[5] |
| Boiling Point | Not available | 176 °C / 348.8 °F[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles and/or face shield | Safety goggles are mandatory. A face shield should be worn over safety glasses when there is a splash hazard.[6][7] |
| Body | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn, especially when working with flammable substances.[6][7] |
| Respiratory | NIOSH-approved respirator | A respirator with an appropriate cartridge for organic vapors and particulates should be used, particularly when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust.[5][6] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, thoroughly review the safety information for similar halogenated pyrimidines.[5][8] Ensure that a chemical fume hood, eyewash station, and safety shower are readily accessible.[5]
-
Engineering Controls: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Dispensing: Use appropriate tools (e.g., spatula, powder funnel) to handle the solid. Avoid creating dust. For solutions, use a syringe or pipette with appropriate safety precautions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]
Spill Management Protocol:
-
Evacuation and Ventilation: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.[10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel.
Waste Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be segregated as halogenated organic waste.[11]
-
Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[11]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[11]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company or your institution's EHS department.[5][11]
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air.[5][12] If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5][8] Rinse mouth with water.[2] Seek immediate medical attention.[2] |
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound | 68797-61-5 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-BROMO-4,6-DICHLOROPYRIMIDIN-2-AMINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
